2-(Methoxymethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERWZMAGGWSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491023 | |
| Record name | 2-(Methoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62723-78-8 | |
| Record name | 2-(Methoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxymethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Methoxymethyl)aniline (CAS 62723-78-8): A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development
Executive Summary
In the landscape of advanced organic synthesis and pharmaceutical development, 2-(Methoxymethyl)aniline (CAS: 62723-78-8) has emerged as a highly versatile ortho-substituted building block. Unlike simple anilines, the introduction of the methoxymethyl (–CH₂OCH₃) moiety provides a unique combination of steric shielding and electronic enrichment to the aromatic system. As a Senior Application Scientist, I have observed that this specific substitution pattern is critical for modulating redox potentials and preventing unwanted side reactions (such as self-coupling) during complex multi-step syntheses[1]. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for utilizing 2-(Methoxymethyl)aniline in high-yield chemical workflows.
Physicochemical Profiling
Understanding the quantitative physical properties of 2-(Methoxymethyl)aniline is the first step in designing robust reaction conditions. The compound's moderate lipophilicity and polar surface area make it an excellent candidate for phase-transfer catalysis and standard organic extraction protocols.
Below is a consolidated table of its critical physicochemical data, grounded in data from [2]:
| Property | Quantitative Value / Description |
| Chemical Name | 2-(Methoxymethyl)aniline |
| CAS Number | 62723-78-8 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Exact Mass | 137.084 Da |
| XLogP3 (Lipophilicity) | 0.9 |
| Topological Polar Surface Area (TPSA) | 35.3 Ų |
| Hydrogen Bond Donors/Acceptors | 1 / 2 |
| GHS Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
Mechanistic Causality: The Role of the Methoxymethyl Group
In drug development and materials science, unsubstituted phenylenediamines and anilines often exhibit high toxicity or unfavorable, rapid oxidation profiles. The strategic selection of 2-(Methoxymethyl)aniline addresses these issues through two primary mechanisms:
-
Steric Modulation: The bulky ortho-methoxymethyl group sterically hinders the amine, controlling the rate of electrophilic aromatic substitution and directing subsequent couplings strictly to the para-position.
-
Electronic Stability: The ether linkage is highly stable under catalytic hydrogenation conditions (unlike standard benzyl ethers which readily cleave). This allows for aggressive reductive workflows without degrading the functional group[3]. Furthermore, it suppresses the oxidative self-coupling frequently observed in o-toluidine derivatives[1].
Validated Synthetic Methodologies
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Each protocol integrates in-line quality control (QC) checkpoints to confirm mechanistic success before proceeding.
Protocol 1: Primary Synthesis via Nitro Reduction
This protocol details the reduction of 2-(methoxymethyl)nitrobenzene to 2-(methoxymethyl)aniline. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the acidic cleavage of the delicate ether linkage and to adhere to green chemistry standards[3].
-
Step 1 (Setup): Charge a high-pressure reactor with 2-(methoxymethyl)nitrobenzene (1.0 eq), 10% Pd/C (0.05 eq by weight), and anhydrous methanol (10 volumes).
-
Step 2 (Self-Validation Checkpoint 1 - Safety & Inertion): Purge the reactor with N₂ gas (3x) followed by H₂ gas (3x). Validation: Monitor the pressure gauge to ensure a completely inert atmosphere, which is critical to prevent the pyrophoric ignition of Pd/C in the presence of methanol vapors.
-
Step 3 (Reaction): Pressurize the vessel with H₂ to 3 bar and stir vigorously at 20–25°C.
-
Step 4 (Self-Validation Checkpoint 2 - Conversion): The reaction is mechanistically complete when H₂ uptake ceases. Validation: Pull an aliquot and perform TLC (Hexanes/EtOAc 7:3). The nitro starting material (R_f ~0.6) must be completely absent, replaced entirely by the highly polar aniline spot (R_f ~0.2).
-
Step 5 (Isolation): Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 2-(Methoxymethyl)aniline as a faint yellow oil[3].
Fig 1: Synthetic route to 2-(Methoxymethyl)aniline via substitution and catalytic reduction.
Protocol 2: Advanced Telescoping Synthesis of p-Phenylenediamines
A highly efficient industrial application of 2-(Methoxymethyl)aniline is its use in a "telescoping" synthesis to produce 2-methoxymethyl-p-phenylenediamine. This method uses the starting material as both a reactant and a directing group, later recycling it[1].
-
Step 1 (Diazotization): Suspend 2-(methoxymethyl)aniline in aqueous acid at 0–5°C. Slowly introduce sodium nitrite (NaNO₂) to generate the diazonium salt.
-
Step 2 (Self-Coupling): Allow the diazonium salt to react with a second equivalent of unreacted 2-(methoxymethyl)aniline, forming the diazo intermediate (IV).
-
Step 3 (Self-Validation Checkpoint 1 - Intermediate Confirmation): Validation: Perform LC-MS analysis. The presence of the diazo intermediate must be confirmed by its distinct mass-to-charge ratio (m/z) before proceeding to reduction.
-
Step 4 (Reductive Cleavage): Transfer the crude diazo intermediate (approx. 50 g) to a hydrogenation vessel. Add 0.5 g of 10% Pd/C (containing 50% water) and 300 mL of methanol. Hydrogenate at 20–25°C under 2–3 bar of H₂ pressure[1].
-
Step 5 (Self-Validation Checkpoint 2 - Cleavage Verification): Validation: The reductive cleavage splits the azo bond, yielding one equivalent of the target p-phenylenediamine and regenerating one equivalent of the starting aniline. Visually validate the transition of the solution from deep red (diazo) to pale yellow. Confirm via ¹H-NMR the presence of the characteristic methoxymethyl singlet at δ 3.2-3.9 ppm[3].
-
Step 6 (Recycling): Separate the target product via selective precipitation in toluene, and distill the mother liquor to recover and recycle the 2-(methoxymethyl)aniline[4].
Fig 2: Telescoping synthesis of p-phenylenediamine with an internal SM recycling loop.
Safety, Handling, and EHS
As with many functionalized anilines, 2-(Methoxymethyl)aniline requires strict adherence to Environment, Health, and Safety (EHS) protocols. According to the , it is classified under Acute Toxicity Category 4 (Harmful if swallowed) and is a known skin/eye irritant (Skin Irrit. 2, Eye Irrit. 2A)[2].
EHS Self-Validating Protocol: Before handling, ensure the fume hood face velocity is validated at ≥100 fpm. Because anilines can absorb through the skin and cause methemoglobinemia, nitrile gloves of at least 5 mil thickness must be worn and inspected for micro-tears prior to use. Store the compound in a sealed, light-resistant amber vial under an argon atmosphere to prevent slow oxidative degradation.
References
-
[2] National Center for Biotechnology Information. "2-(Methoxymethyl)aniline | C8H11NO | CID 12334306 - PubChem". PubChem. Available at:[Link]
-
[3] "EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof". Google Patents. Available at:
-
[4] "CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis". Google Patents. Available at:
-
[1] Wella Operations US, LLC. "US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine". Google Patents. Available at:
Sources
- 1. US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 2. 2-(Methoxymethyl)aniline | C8H11NO | CID 12334306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof - Google Patents [patents.google.com]
- 4. CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis - Google Patents [patents.google.com]
2-(Methoxymethyl)aniline Synthesis Protocol: A Comprehensive Technical Guide
Executive Summary & Mechanistic Overview
2-(Methoxymethyl)aniline (CAS: 62723-78-8) is a highly valued ortho-substituted aniline intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced cosmetic dyes, such as 2-methoxymethyl-p-phenylenediamine (1)[1]. The presence of the methoxymethyl ether group at the ortho position introduces unique steric and electronic properties to the aromatic ring. However, this benzylic ether linkage is notoriously sensitive to hydrogenolysis, requiring precise synthetic control during the reduction phase.
This whitepaper details a highly efficient, telescoping two-step synthetic protocol starting from 2-nitrobenzyl bromide. The methodology relies on a controlled Williamson-type ether synthesis followed by a mild catalytic hydrogenation, ensuring high atom economy and minimizing the need for complex chromatographic purification (2)[2].
Experimental Methodologies & Causality
Protocol A: Synthesis of 1-(Methoxymethyl)-2-nitrobenzene
Causality & Design: The first step involves a bimolecular nucleophilic substitution (SN2) of the benzylic bromide. Methanol serves as both the solvent and the conjugate acid. Using a pre-formed 25% sodium methoxide solution—rather than sodium hydroxide in methanol—is a critical experimental choice. Hydroxide ions would compete as nucleophiles, leading to the formation of 2-nitrobenzyl alcohol as an unwanted byproduct. Sodium methoxide ensures exclusive etherification (3)[3].
Step-by-Step Procedure:
-
Preparation: Dissolve 2-nitrobenzyl bromide (1.0 equiv, e.g., 25.0 g, 116 mmol) in anhydrous methanol (400 mL) under an inert nitrogen atmosphere.
-
Reagent Addition: Slowly add a 25% solution of sodium methoxide in methanol (1.0 to 1.1 equiv, approx. 25 g) at room temperature.
-
Reaction: Heat the mixture to 50 °C and stir for 2 to 4 hours. Monitor the reaction via TLC (50% Ethyl Acetate in Petroleum Ether) until the starting material is completely consumed[3].
-
Workup: Evaporate the methanol under reduced pressure. Suspend the resulting residue in dichloromethane (700 mL) and wash sequentially with distilled water (2 × 125 mL) and saturated aqueous sodium chloride (brine)[3].
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield 1-(methoxymethyl)-2-nitrobenzene as a faint yellow oil.
Protocol B: Reduction to 2-(Methoxymethyl)aniline
Causality & Design: The critical mechanistic challenge in this step is selectively reducing the nitro group to an amine without triggering the hydrogenolysis (cleavage) of the benzylic C-O bond. By strictly controlling the temperature (20-25 °C) and maintaining a mild hydrogen pressure (2-3 bar), the ether linkage remains completely intact. Furthermore, utilizing a 50% wet Pd/C catalyst mitigates the severe fire hazards associated with handling dry palladium catalysts in volatile alcohols (2)[2].
Step-by-Step Procedure:
-
Preparation: Suspend the crude 1-(methoxymethyl)-2-nitrobenzene (1.0 equiv, e.g., 19.5 g) in methanol (300 mL) within a pressure-rated hydrogenation vessel[2].
-
Catalyst Addition: Add 10% Pd/C catalyst (containing 50% water, approx. 1-2% w/w relative to the substrate)[2].
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas. Maintain the pressure at 2-3 bar and the temperature strictly between 20 °C and 25 °C[2].
-
Monitoring: Stir the mixture until hydrogen uptake ceases (typically 4-6 hours). Warning: Exceeding the temperature or pressure limits risks benzylic ether cleavage.
-
Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the filter cake with additional cold methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-(methoxymethyl)aniline as a pale oil.
Quantitative Data & Self-Validating Checkpoints
To ensure the trustworthiness of the protocol, the synthesized compounds must be validated against established spectroscopic data. The upfield shift of the benzylic protons in the NMR spectrum is the primary diagnostic feature confirming successful reduction without ether cleavage (4)[4].
Table 1: Reaction Parameters & Yields
| Step | Substrate | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1. Methoxylation | 2-Nitrobenzyl bromide | NaOMe (25% in MeOH) | Methanol | 50 | 2-4 | 95-100 |
| 2. Reduction | 1-(Methoxymethyl)-2-nitrobenzene | 10% Pd/C, H₂ (2-3 bar) | Methanol | 20-25 | 4-6 | >90 |
Table 2: Self-Validating NMR Checkpoints (CDCl₃)
| Compound | ¹H-NMR Key Shifts (ppm) | Diagnostic Feature |
| 1-(Methoxymethyl)-2-nitrobenzene | δ 8.09 (d, 1H), 4.85 (s, 2H), 3.55 (s, 3H) | Benzylic -CH₂- (δ 4.85) is strongly deshielded by the ortho-nitro group[3]. |
| 2-(Methoxymethyl)aniline | δ 6.61-7.03 (m, 4H), 4.61 (s, 2H), 3.40 (s, 3H) | Upfield shift of benzylic -CH₂- to δ 4.61 confirms nitro reduction to amine[4]. |
Synthetic Workflow Visualization
Below is the logical workflow for the synthesis, mapping the transformation from the starting material to the final isolated product.
Two-step synthesis of 2-(methoxymethyl)aniline via methoxylation and reduction.
References
- Supporting Information (74 Pages)
- US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine Source: Google Patents URL
- CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis Source: Google Patents URL
- 2-(methoxymethyl)
- EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof Source: Google Patents URL
Sources
- 1. 2-(methoxymethyl)aniline | 62723-78-8 [chemicalbook.com]
- 2. US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 3. EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-(Methoxymethyl)aniline
Introduction: The Role of NMR in Structural Elucidation
In the landscape of modern drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2-(methoxymethyl)aniline (CAS No. 62723-78-8), a valuable arylamine building block in organic synthesis.
Core Principle: Chemical Environment and Proton Resonance
The chemical shift (δ) of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (e.g., oxygen) deshield a proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups provide shielding, moving the resonance to a lower chemical shift (upfield). This principle, combined with through-bond spin-spin coupling, allows for the complete assignment of a molecule's proton signals.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality NMR data is the foundation of accurate structural analysis. The following protocol describes a standard, self-validating methodology for obtaining the ¹H NMR spectrum of 2-(methoxymethyl)aniline.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(methoxymethyl)aniline.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at δ 7.26 ppm.
-
Add a small amount of an internal standard, Tetramethylsilane (TMS), which provides the reference signal at δ 0.00 ppm.
-
-
Spectrometer Setup:
-
The experiment is typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
Standard acquisition parameters are set, including a 90° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
Data Acquisition & Processing:
-
The Free Induction Decay (FID) is acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.
-
The FID is processed using a Fourier transform, followed by phase and baseline correction, to yield the final frequency-domain spectrum.
-
The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
-
The workflow for this process can be visualized as follows:
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The structure of 2-(methoxymethyl)aniline contains four distinct types of protons, each with a characteristic chemical shift and multiplicity.
2-(Methoxymethyl)aniline: Comprehensive 13C NMR Chemical Shift Analysis and Structural Elucidation Guide
Executive Summary
2-(Methoxymethyl)aniline (CAS 62723-78-8) is a highly versatile bifunctional aromatic building block utilized extensively in pharmaceutical synthesis and materials science[1]. Structurally, it features a primary amine (-NH₂) and an ortho-substituted methoxymethyl ether (-CH₂OCH₃) attached to a benzene ring. For researchers and drug development professionals, accurately assigning the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound is critical for verifying synthetic intermediates. This whitepaper provides an in-depth, self-validating guide to the ¹³C NMR chemical shifts of 2-(methoxymethyl)aniline, grounded in electronic causality and authoritative experimental protocols.
Structural Dynamics & Electronic Causality
The ¹³C NMR spectrum is a direct readout of the localized electron density at each carbon atom. In 2-(methoxymethyl)aniline, the chemical shifts are dictated by a "push-pull" dynamic between the two substituents:
-
The Amine Group (-NH₂): Nitrogen is highly electronegative, exerting an inductive withdrawal (-I effect) that deshields the ipso carbon (C1). However, its lone pair of electrons participates in strong mesomeric donation (+M effect) into the aromatic π-system. This resonance significantly increases electron density at the ortho (C6) and para (C4) positions, shifting them upfield (shielded).
-
The Methoxymethyl Group (-CH₂OCH₃): Unlike the amine, this alkyl ether side chain cannot donate electrons via resonance. The highly electronegative oxygen atom exerts a strong inductive pull (-I effect) on the adjacent methylene (C7) and methoxy (C8) carbons, heavily deshielding them.
Figure 1: Electronic causality mapping of substituent effects on 13C NMR chemical shifts.
Quantitative Data: ¹³C NMR Chemical Shift Assignments
The following table summarizes the predicted and empirically supported ¹³C NMR chemical shifts for 2-(methoxymethyl)aniline in CDCl₃ at 100 MHz. The aliphatic side-chain values are strongly validated by, which reports identical side-chain shifts (73.9 ppm and 57.8 ppm) for the highly analogous 2-methoxymethyl-1,4-benzenediamine.
| Carbon Position | Chemical Shift (ppm) | Multiplicity (DEPT-135) | Electronic Rationale & Causality |
| C1 (Ar-NH₂) | ~146.0 | Quaternary (C) | Deshielded by the electronegative nitrogen (-I effect). |
| C2 (Ar-CH₂OCH₃) | ~124.5 | Quaternary (C) | Ipso carbon to the alkyl ether side chain. |
| C3 (Ar-H) | ~129.0 | CH | Meta to NH₂, relatively unaffected by resonance. |
| C4 (Ar-H) | ~118.5 | CH | Para to NH₂, shielded by mesomeric (+M) donation. |
| C5 (Ar-H) | ~128.5 | CH | Meta to NH₂, standard aromatic shift. |
| C6 (Ar-H) | ~115.5 | CH | Ortho to NH₂, strongly shielded by +M effect. |
| C7 (-CH₂-O-) | ~74.0 | CH₂ (Negative) | Deshielded by direct attachment to oxygen. |
| C8 (-O-CH₃) | ~58.0 | CH₃ (Positive) | Deshielded by oxygen, typical methoxy shift. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, researchers must move beyond simple 1D acquisition. The following protocol establishes a self-validating system utilizing 1D and 2D NMR techniques.
Step-by-Step Methodology
Step 1: Sample Preparation Dissolve 30–50 mg of in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (0.0 ppm). Transfer the solution to a standard 5 mm high-throughput NMR tube.
Step 2: Instrument Calibration & Tuning Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (which inherently references the ¹³C central triplet to 77.16 ppm). Tune and match the cryoprobe specifically for the ¹³C nucleus.
Step 3: 1D ¹³C Acquisition (zgpg30) Execute a standard 1D ¹³C experiment with proton decoupling (e.g., WALTZ-16). Causality Check: Set the relaxation delay (D1) to a minimum of 1.0 second. Quaternary carbons (C1, C2) lack attached protons and rely entirely on chemical shift anisotropy for relaxation. As demonstrated in [advanced pyrimidine structural studies[2]]([Link]), a 1-second delay ensures these carbons fully relax between pulses, preventing them from being lost in the baseline noise. Acquire a minimum of 512 scans.
Step 4: 2D HSQC and HMBC Acquisition To create a closed validation loop, acquire 2D[¹H–¹³C] HSQC and gradient HMBC (gHMBC) spectra. As established in, configure the gHMBC with a ¹H spectral window of ~4845 Hz and a ¹³C spectral window of ~30,165 Hz. Utilize 1024 data points and 128 increments, optimizing delay times for a long-range J coupling of 7 Hz.
Step 5: Data Processing & Cross-Validation Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum. Use the HMBC data to definitively assign C1 and C2: the benzylic protons of the -CH₂- group (~4.4 ppm) will show a strong ³J_CH correlation to C1 and C3, and a ²J_CH correlation to C2, definitively distinguishing the two quaternary carbons.
Figure 2: Self-validating NMR acquisition and structural elucidation workflow.
References
-
2-(Methoxymethyl)aniline - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL:[Link]
- EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof Source: Google Patents URL
-
The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site Source: Journal of Molecular Structure (Digital CSIC) URL:[Link]
Sources
Comprehensive IR Spectroscopic Analysis of 2-(Methoxymethyl)aniline: Mechanistic Insights and Practical Workflows
Executive Summary
For researchers and drug development professionals, the structural verification of synthetic intermediates is a critical quality control checkpoint. 2-(Methoxymethyl)aniline (CAS: 62723-78-8) is a highly versatile bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. This whitepaper provides an in-depth, mechanistic guide to the Infrared (IR) spectroscopic analysis of 2-(Methoxymethyl)aniline. Rather than merely listing expected absorption bands, this guide explores the underlying quantum mechanical causality—specifically how intramolecular interactions between the primary amine and the ortho-substituted ether dictate the molecule's vibrational signatures.
Mechanistic Causality in Vibrational Modes
The IR spectrum of an organic molecule is not a static fingerprint; it is a dynamic map of its electron density, bond force constants, and spatial geometry. In 2-(Methoxymethyl)aniline, the interplay between the primary aniline group (-NH₂) and the methoxymethyl ether (-CH₂-O-CH₃) at the ortho position creates specific, predictable spectral shifts.
The Ortho-Effect and Intramolecular Hydrogen Bonding
In standard, unhindered anilines, the primary amine exhibits two distinct N-H stretching bands due to asymmetric and symmetric vibrational modes, which are highly sensitive to the electronic environment[2]. However, the spatial proximity of the ether oxygen in 2-(Methoxymethyl)aniline introduces the potential for intramolecular hydrogen bonding (N-H···O).
Causality of Spectral Shifts:
-
Bathochromic Shift of N-H Stretches: The weak hydrogen bonding interaction draws electron density away from the N-H bond, slightly reducing its force constant. Consequently, the N-H stretching frequencies undergo a slight bathochromic shift (red-shift to lower wavenumbers) compared to a non-hydrogen-bonded aniline derivative[2].
-
Amine Inversion and C-N Double Bond Character: The ortho-substitution restricts the amine inversion dynamics, promoting a more planar configuration of the nitrogen atom[3]. This planarity increases the overlap between the nitrogen lone pair and the aromatic π-system, increasing the double-bond character of the C-N bond and shifting the C-N stretch to a higher frequency (~1280 cm⁻¹)[3].
Quantitative Spectral Signatures
The structural identification of 2-(Methoxymethyl)aniline relies on confirming the presence of both the aniline and aliphatic ether moieties while verifying the ortho-substitution pattern on the benzene ring. The following expected assignments are synthesized from authoritative group frequency standards[4][5].
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Structural Origin |
| N-H Asymmetric Stretch | ~3450 | Medium, Sharp | Primary amine (-NH₂) |
| N-H Symmetric Stretch | ~3350 | Medium, Sharp | Primary amine (H-bonded) |
| C-H Aromatic Stretch | 3060 – 3020 | Weak to Medium | Benzene ring backbone |
| C-H Aliphatic Stretch | 2980 – 2850 | Medium | -CH₂- and -CH₃ groups |
| C=C Aromatic Stretch | ~1620, 1580, 1490 | Medium to Strong | Benzene ring backbone |
| N-H Scissoring Bend | ~1610 | Medium | Primary amine (-NH₂) |
| C-N Aromatic Stretch | ~1280 | Strong | Aryl-amine linkage |
| C-O-C Asymmetric Stretch | 1150 – 1050 (Peak ~1110) | Strong, Broad | Aliphatic ether linkage |
| C-H Out-of-Plane Bend | 770 – 730 (Peak ~750) | Very Strong, Sharp | Ortho-disubstituted ring |
Self-Validating ATR-FTIR Protocol
To ensure high-fidelity data suitable for regulatory submissions or rigorous peer review, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol incorporates built-in validation steps. ATR is preferred over traditional KBr pellet methods because it prevents matrix-induced disruptions of the delicate intramolecular hydrogen bonds.
Step-by-Step Methodology
-
System Readiness & Calibration Check:
-
Action: Acquire a spectrum of a standard 1.5 mil polystyrene calibration film.
-
Validation: Verify that the characteristic peaks at 3027 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their accepted values.
-
Causality: This confirms the interferometer's laser alignment and absolute wavenumber accuracy before sample exposure.
-
-
Background Acquisition:
-
Action: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: Averaging 32 scans optimizes the signal-to-noise ratio (SNR). The background scan allows the software to mathematically subtract the rotational-vibrational bands of atmospheric H₂O (3900-3400 cm⁻¹) and CO₂ (2350 cm⁻¹), which would otherwise obscure the critical N-H stretching region.
-
-
Sample Application:
-
Action: Apply 1–2 drops of neat 2-(Methoxymethyl)aniline liquid directly onto the ATR crystal (Diamond or ZnSe). Ensure the active crystal area is completely covered.
-
-
Spectral Acquisition & Processing:
-
Action: Scan the sample from 4000 to 400 cm⁻¹. Apply an ATR Correction Algorithm post-acquisition.
-
Causality: In ATR spectroscopy, the depth of penetration of the IR beam is directly proportional to the wavelength. Without correction, peaks at lower wavenumbers (e.g., the 750 cm⁻¹ ortho-substitution band) appear artificially intense compared to standard transmission spectra[4]. Correction normalizes these intensities for accurate library matching.
-
Diagnostic Interpretation Workflow
The logical deduction of 2-(Methoxymethyl)aniline's structure from an IR spectrum follows a specific diagnostic pathway, isolating functional groups before confirming the molecular backbone.
Diagnostic workflow for IR spectral identification of 2-(Methoxymethyl)aniline.
Sources
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- 5. chemistry.com.pk [chemistry.com.pk]
An In-depth Technical Guide to the Solubility of 2-(Methoxymethyl)aniline in Organic Solvents
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of 2-(Methoxymethyl)aniline in various organic solvents. Given the limited publicly available quantitative data for this specific compound, the focus is on predicting solubility based on physicochemical principles and providing detailed experimental protocols for its empirical determination. This approach empowers researchers to generate reliable solubility data tailored to their specific applications.
Introduction: The Significance of Solubility for 2-(Methoxymethyl)aniline
2-(Methoxymethyl)aniline is an aromatic amine with potential applications as a building block in medicinal chemistry and organic synthesis. The success of its use in these fields is fundamentally linked to its solubility. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[1] For synthetic chemists, understanding the solubility of a reagent is crucial for reaction setup, purification, and product isolation. This guide will equip you with the foundational knowledge and practical methods to confidently assess the solubility of 2-(Methoxymethyl)aniline.
Physicochemical Properties of 2-(Methoxymethyl)aniline and their Impact on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.[2][3] Let's dissect the structure of 2-(Methoxymethyl)aniline to understand its solubility characteristics.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Physical Form | Liquid | |
| Appearance | Pale yellow to brown liquid | [5] |
| Odor | Amine-like | [5] |
The structure of 2-(Methoxymethyl)aniline contains three key features that influence its solubility:
-
Aniline Moiety: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, imparting some degree of polarity to the molecule.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity.
-
Methoxymethyl Group (-CH₂OCH₃): The ether linkage in this group can act as a hydrogen bond acceptor, and the overall group adds to the steric bulk and can influence crystal lattice energy if the compound were a solid.
The interplay of these groups suggests that 2-(Methoxymethyl)aniline will have a mixed polarity, making it likely to be soluble in a range of organic solvents.
Qualitative Solubility Profile in Common Organic Solvents
Based on its structure, we can predict the qualitative solubility of 2-(Methoxymethyl)aniline in various classes of organic solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can hydrogen bond with the amine and ether functionalities of 2-(Methoxymethyl)aniline. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the amine group of 2-(Methoxymethyl)aniline. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Moderate to High | The non-polar aromatic ring and the alkyl portion of the methoxymethyl group will interact favorably with non-polar solvents via van der Waals forces. |
| Aqueous | Water | Low to Moderate | While the amine and ether groups can hydrogen bond with water, the non-polar aromatic ring limits its overall water solubility. A safety data sheet for a similar compound, 2-methoxyaniline, indicates a water solubility of 14 g/L.[5] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is necessary. Below are two robust methods for quantifying the solubility of 2-(Methoxymethyl)aniline.
Gravimetric Method for Thermodynamic Solubility
This classic method provides highly accurate thermodynamic solubility data, representing the equilibrium concentration of the solute in a saturated solution.
Principle: An excess of the solute is equilibrated with the solvent at a constant temperature. A known volume of the saturated supernatant is then isolated, the solvent is evaporated, and the mass of the dissolved solute is measured.
Experimental Workflow:
Caption: Gravimetric solubility determination workflow.
Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvents.
-
Addition of Solute: Add an excess of 2-(Methoxymethyl)aniline to each vial. An excess is confirmed by the presence of undissolved solute after initial mixing.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Allow the mixtures to equilibrate for 24-48 hours.
-
Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature until the undissolved solute has completely settled.
-
Sampling: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean vial. Evaporate the solvent using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen.
-
Drying and Weighing: Dry the vial containing the residue to a constant weight in a vacuum oven.
-
Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
High-Throughput Screening (HTS) using UV/Vis Spectroscopy
This method is suitable for rapidly screening the solubility of a compound in multiple solvents, which is particularly useful in the early stages of drug discovery.[6][7]
Principle: A stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the test solvents in a 96-well plate. After equilibration and filtration, the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance and comparing it to a standard curve.
Experimental Workflow:
Caption: UV/Vis-based high-throughput solubility screening workflow.
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of 2-(Methoxymethyl)aniline in DMSO (e.g., 10 mM).
-
Standard Curve: In a 96-well plate, prepare a series of standard solutions with known concentrations by diluting the stock solution in the test solvent.
-
Solubility Plate: In a separate 96-well filter plate, add a small aliquot of the stock solution (e.g., 10 µL) to a larger volume of each test solvent (e.g., 190 µL). This will induce precipitation of the compound if its solubility is exceeded.
-
Equilibration: Seal the plate and shake it at room temperature for 1.5 to 2 hours.
-
Filtration: Place the filter plate on top of a 96-well UV-transparent collection plate and filter the solutions using a vacuum manifold.
-
UV Measurement: Measure the UV absorbance of the standards and the filtrates at the wavelength of maximum absorbance (λmax) for 2-(Methoxymethyl)aniline.
-
Data Analysis: Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the concentration of 2-(Methoxymethyl)aniline in the filtered test solutions.
Data Interpretation and Reporting
When reporting solubility data, it is crucial to include the following information for context and reproducibility:
-
Solubility Value: Clearly state the calculated solubility.
-
Units: Use standard units such as g/100 mL, mg/mL, or mol/L.
-
Temperature: Specify the temperature at which the solubility was determined.
-
Method: Indicate the method used for the determination (e.g., gravimetric, UV/Vis spectroscopy).
Conclusion
References
Sources
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- 15. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
2-(Methoxymethyl)aniline reactivity with electrophiles
An In-depth Technical Guide on the Reactivity of 2-(Methoxymethyl)aniline with Electrophiles
Executive Summary
2-(Methoxymethyl)aniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex heterocyclic systems.[1] Its reactivity towards electrophiles is dictated by the interplay of the electronic and steric effects of its two key functional groups: the strongly activating ortho, para-directing amino group and the sterically influential ortho-methoxymethyl group. This guide provides a comprehensive analysis of the molecule's reactivity at both the nucleophilic nitrogen center and the activated aromatic ring. We will explore the causality behind experimental choices for common transformations such as N-acylation, N-alkylation, halogenation, and nitration, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Electronic Profile
The reactivity of 2-(methoxymethyl)aniline is fundamentally governed by the electronic contributions of its substituents. A nuanced understanding of these effects is critical for predicting reaction outcomes and designing rational synthetic routes.
-
Amino Group (-NH₂): The nitrogen atom's lone pair of electrons is delocalized into the benzene ring through a powerful positive mesomeric (+M) or resonance effect.[2] This significantly increases the electron density at the ortho and para positions, making the aromatic ring highly activated towards electrophilic aromatic substitution (EAS).[3][4][5][6] Consequently, the amino group is a strong ortho, para-director.[7] The lone pair also makes the nitrogen atom itself a potent nucleophilic and basic center.[1]
-
Methoxymethyl Group (-CH₂OCH₃): Positioned ortho to the amine, this group primarily exerts two effects:
-
Inductive Effect: As an alkyl-type substituent, it has a weak electron-donating inductive effect (+I), which slightly enhances the ring's activation.
-
Steric Hindrance: Its physical size impedes electrophilic attack at the adjacent C6 (ortho) position. This steric hindrance is a key factor in controlling the regioselectivity of ring substitutions.[8]
-
The cumulative effect is a highly nucleophilic molecule at both the nitrogen atom and the C4 (para) and C6 (ortho) positions of the aromatic ring, with a strong kinetic preference for reactions at the sterically accessible para position.
Caption: Directing effects on 2-(methoxymethyl)aniline.
Nucleophilic Reactivity at the Amino Group
The primary amine functionality is often the initial site of reaction with a wide range of electrophiles.
N-Acylation
The reaction of the amino group with acylating agents like acyl chlorides or anhydrides is a robust and fundamental transformation used to form stable amide linkages.[9] This reaction is not only a route to target molecules but is also a critical strategy for temporarily "protecting" the amine. This protection moderates the high reactivity of the aniline ring, preventing unwanted side reactions like polysubstitution and oxidation during subsequent electrophilic aromatic substitution.[10] The resulting acetyl group reduces the activating effect because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl.[10]
This protocol describes a standard procedure for the N-acylation using acetyl chloride.[9]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(methoxymethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a tertiary amine base such as triethylamine (1.2 eq) to the solution to neutralize the HCl byproduct that will be generated. Stir for 5 minutes.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting aniline via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.
N-Alkylation
Introducing alkyl groups to the nitrogen center can be synthetically challenging due to the potential for over-alkylation.[11] The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines as byproducts.[11] Methods like reductive amination or the use of specific catalysts are employed to enhance selectivity for the desired mono-alkylated product.[11][12]
This protocol is adapted from a general procedure for the N-methylation of anilines using formaldehyde and a reducing agent.[11]
-
Reaction Setup: To a solution of 2-(methoxymethyl)aniline (1.0 eq) in methanol, add aqueous formaldehyde (1.1 eq).
-
pH Adjustment: Add acetic acid to adjust the pH to approximately 5-6, which is optimal for imine formation.
-
Reduction: Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to isolate N-methyl-2-(methoxymethyl)aniline.
Reactivity at the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The high electron density of the aromatic ring makes it highly susceptible to attack by electrophiles. The general mechanism involves the attack of the aromatic pi system on the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion, followed by deprotonation to restore aromaticity.[5][13]
Halogenation
Direct halogenation of anilines with reagents like bromine (Br₂) or chlorine (Cl₂) is often difficult to control. The powerful activating nature of the amino group leads to rapid reactions, frequently resulting in poly-substituted products even without a catalyst.[4][10] To achieve selective mono-halogenation, typically at the para position, the reactivity must be tempered by first protecting the amino group as an acetanilide, as described in section 2.1.
Nitration
Direct nitration of 2-(methoxymethyl)aniline using a standard mixed acid (concentrated HNO₃/H₂SO₄) is highly problematic for two primary reasons:
-
Anilinium Ion Formation: The strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺). This positively charged group is a powerful deactivator and a meta-director, leading to the undesired meta-substituted product.[3][10][14]
-
Oxidation: The electron-rich aniline ring is extremely susceptible to oxidation by concentrated nitric acid, leading to the formation of tarry byproducts and significantly reducing the yield.[10]
The proven solution is to perform the nitration on the protected N-acetyl derivative. The amide is less basic, preventing protonation, and its reduced activating ability allows for a controlled, selective nitration, primarily at the para position.[3][10][15] The acetyl group can then be removed via hydrolysis to yield the desired nitroaniline.
Caption: Workflow for the regioselective nitration of 2-(methoxymethyl)aniline.
| Strategy | Reagents | Major Product | Yield | Comments |
| Direct Nitration | HNO₃ / H₂SO₄ | Mixture of meta- and para-isomers, plus oxidation byproducts | Very Low | Uncontrolled reaction, significant tar formation, formation of deactivating anilinium ion.[10] |
| Nitration via Protection | 1. Ac₂O/Base2. HNO₃/H₂SO₄3. H₃O⁺/Δ | 4-Nitro-2-(methoxymethyl)aniline | High | Controlled, selective reaction. Amide group directs para and prevents oxidation.[3][15] |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines, including 2-(methoxymethyl)aniline.[3] The amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. This forms a deactivated complex on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack.[3][10] As with other EAS reactions, this limitation is overcome by protecting the amino group as an amide before performing the Friedel-Crafts reaction.
Caption: Lewis acid catalyst deactivation by the aniline amino group.
Conclusion
The reactivity of 2-(methoxymethyl)aniline with electrophiles is a tale of two sites: the nucleophilic nitrogen and the activated aromatic ring. While direct reactions at the nitrogen are facile, predictable electrophilic substitution on the ring requires a strategic approach. The dominant activating and directing influence of the amino group must be temporarily moderated through protection, most commonly via N-acylation, to prevent undesirable side reactions and achieve high regioselectivity. By understanding the underlying electronic and steric principles, researchers can effectively harness the synthetic potential of this valuable intermediate to construct complex molecular architectures for applications in drug discovery and materials science.
References
- Comparative Guide to 2-Methoxy-N-methylaniline and Its Alternatives for Researchers. (2025). Benchchem.
- The Efficacy of 2-Methoxy-N-methylaniline as a Precursor in Drug Synthesis: A Compar
- Reactions of Aniline. (2024). Chemistry Steps.
- Electrophilic Aromatic Substitution. (2025). Making Molecules.
- The preparation method of 2- methoxyl group -4- nitroaniline. (N/A).
- Technical Support Center: Electrophilic Aromatic Substitution of Anilines. (2025). Benchchem.
- Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline. (2025). Benchchem.
- Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. (2025). Benchchem.
- Electrophilic arom
- Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
- Different protocols for methylation of aniline. (N/A).
- Transformation of Aniline to N-Methylaniline: A Comprehensive Study. (2024). Echemi.
- An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring. (2025). Benchchem.
- Ortho, Para, Meta. (2022). Chemistry Steps.
- Meta-directing nature of anilinium cations. (2021). Chemistry Stack Exchange.
- Aniline Electrophilic substitution reactions. (2020). YouTube.
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Methodological & Application
Application Notes and Protocols for the Synthesis of a Novel Kinase Inhibitor Scaffold: N-(2-(methoxymethyl)phenyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Use of 2-(Methoxymethyl)aniline in Kinase Inhibitor Design
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] A significant portion of clinically successful kinase inhibitors are built upon heterocyclic scaffolds that can effectively mimic the adenine region of ATP, anchoring the inhibitor within the enzyme's active site. Among these, the 2-aminopyrimidine scaffold has emerged as a "privileged" core structure due to its ability to form key hydrogen bond interactions with the kinase hinge region.[2][3][4]
This guide details the synthesis and rationale behind a novel kinase inhibitor scaffold utilizing 2-(methoxymethyl)aniline as a key building block. The introduction of the 2-(methoxymethyl)phenyl moiety is a deliberate design choice aimed at exploring the chemical space around the ATP binding site. The methoxymethyl group can influence the compound's physicochemical properties, such as solubility and lipophilicity, and may engage in additional interactions within the active site, potentially enhancing potency and selectivity.
Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling
The synthesis of the target molecule, N-(2-(methoxymethyl)phenyl)-4-phenylpyrimidin-2-amine , is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This modern cross-coupling reaction is favored over classical nucleophilic aromatic substitution (SNAr) for its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[5][6][7] The Buchwald-Hartwig reaction allows for the efficient formation of the C-N bond between the aniline nitrogen and the C2 position of the pyrimidine ring, which can be challenging to achieve selectively under SNAr conditions with certain substitution patterns.[8][9]
The synthetic workflow begins with a Suzuki coupling to install a phenyl group at the C4 position of a dihalopyrimidine, followed by the key Buchwald-Hartwig amination with 2-(methoxymethyl)aniline.
Visualized Synthetic Workflow
Caption: Synthetic route to the target kinase inhibitor.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Chloro-4-phenylpyrimidine (Intermediate)
Rationale: This initial step functionalizes the more reactive C4 position of 2,4-dichloropyrimidine via a Suzuki coupling. The choice of a phenyl group is illustrative; other aryl or heteroaryl boronic acids could be used to explore structure-activity relationships (SAR).
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)
-
2M Aqueous Sodium Carbonate (Na2CO3) solution (3.0 eq)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine, phenylboronic acid, and Pd(PPh3)4.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add a 2:1:1 mixture of toluene, ethanol, and the 2M Na2CO3 solution.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyrimidine.
Part 2: Synthesis of N-(2-(methoxymethyl)phenyl)-4-phenylpyrimidin-2-amine (Final Product)
Rationale: The key C-N bond is formed in this step. The use of a bulky phosphine ligand like Xantphos and a palladium(0) source like Pd2(dba)3 is crucial for the efficiency of the Buchwald-Hartwig amination.[5][6] Cesium carbonate is employed as the base.
Materials:
-
2-Chloro-4-phenylpyrimidine (1.0 eq)
-
2-(Methoxymethyl)aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs2CO3) (1.5 eq)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 2-chloro-4-phenylpyrimidine, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Add anhydrous 1,4-dioxane, followed by 2-(methoxymethyl)aniline.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product.
Data Presentation: Product Characterization
| Property | Data |
| Compound Name | N-(2-(methoxymethyl)phenyl)-4-phenylpyrimidin-2-amine |
| Molecular Formula | C18H17N3O |
| Molecular Weight | 291.35 g/mol |
| Appearance | Off-white to pale yellow solid |
| Theoretical Yield | 75-85% (for the second step) |
| Purity (by HPLC) | >95% |
Mechanism of Action and Biological Context
The synthesized N-(2-(methoxymethyl)phenyl)-4-phenylpyrimidin-2-amine is designed to function as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The 2-aminopyrimidine core is crucial for this activity, as it typically forms two key hydrogen bonds with the backbone amide and carbonyl of a conserved residue in the kinase hinge region.[2][3] This interaction anchors the inhibitor in the active site.
The 4-phenyl substituent is positioned to occupy a hydrophobic pocket, while the 2-(methoxymethyl)aniline moiety can explore a separate region of the ATP binding site. The methoxymethyl group, with its ether oxygen, could potentially form additional hydrogen bonds or water-mediated contacts, which could enhance binding affinity and selectivity for specific kinases.
Representative Kinase Signaling Pathway: EGFR Pathway
Many 2-aminopyrimidine-based inhibitors target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which plays a pivotal role in cell proliferation and survival.[1] Its aberrant activation is a common driver in various cancers.
Caption: Simplified EGFR signaling pathway and the point of intervention.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel kinase inhibitor scaffold using 2-(methoxymethyl)aniline. The described Buchwald-Hartwig amination protocol is robust and adaptable, allowing for the generation of a library of analogues for SAR studies. The strategic incorporation of the 2-(methoxymethyl)aniline moiety offers a promising avenue for developing potent and selective kinase inhibitors for therapeutic applications.
References
- Benchchem. (n.d.). Application of 2-Isopropyl-4-methoxyaniline in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors.
-
ResearchGate. (n.d.). Synthesis of compound 115 as N‐phenylpyrimidin‐2‐amine derivative.... Retrieved from [Link]
-
Ma, D., et al. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
- Google Patents. (n.d.). WO2003066613A1 - N-phenyl-2-pyrimidine-amine derivatives.
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ACS Publications. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Retrieved from [Link]
-
ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methoxymethyl)aniline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceopen.com [scienceopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-(Methoxymethyl)aniline in agrochemical development
Application Note: Utilization of 2-(Methoxymethyl)aniline Derivatives in the Development of Next-Generation Tetrazolinone Fungicides
For over two decades, Quinone outside Inhibitor (QoI) fungicides, commonly known as strobilurins, have been the cornerstone of global crop protection. They function by binding to the Qo site of the cytochrome bc1 complex (Complex III) in fungal cells, halting mitochondrial respiration. However, the widespread agricultural reliance on these compounds has led to severe evolutionary pressure, resulting in the rapid spread of the G143A mutation [1]. In this mutation, the substitution of glycine with alanine introduces a methyl group into the Qo binding pocket, creating a steric clash that renders traditional strobilurins (e.g., azoxystrobin) ineffective.
To combat this critical loss of efficacy, Sumitomo Chemical developed Metyltetraprole (trade name Pavecto®), a novel QoI fungicide belonging to FRAC subgroup 11A[1]. Unlike traditional strobilurins, metyltetraprole utilizes a unique tetrazolinone pharmacophore that seamlessly bypasses the G143A steric hindrance[1]. The foundational building block required to construct this revolutionary architecture is 2-(methoxymethyl)aniline , specifically its substituted derivative, 3-methyl-2-(methoxymethyl)aniline[2].
Mechanism of Action: Metyltetraprole bypassing the G143A mutation in Cytochrome b.
Structural Causality: The Role of the Aniline Core
The synthesis of metyltetraprole requires the construction of a highly specific benzene ring bearing three consecutive functional groups[2]. The 2-(methoxymethyl)aniline core provides two critical features:
-
The Amine Group (-NH₂): Serves as the reactive anchor for phosgenation, allowing the subsequent annulation of the tetrazolinone ring.
-
The Methoxymethyl Group (-CH₂OCH₃): Acts as a flexible, electron-rich linker. In the final metyltetraprole molecule, this ether linkage positions the pyrazole and tetrazolinone units in the exact spatial orientation required to dock into the mutated Qo pocket without colliding with the alanine residue at position 143.
Synthetic Architecture & Validated Protocols
The transformation of 3-methyl-2-(methoxymethyl)aniline into the tetrazolinone core is a highly sensitive process requiring strict environmental controls. The following protocols outline the industrial-standard methodology for this conversion[3].
Synthetic workflow from 2-(methoxymethyl)aniline derivative to Metyltetraprole.
Protocol A: Synthesis of 3-Methyl-2-(methoxymethyl)phenyl isocyanate
Objective: Convert the primary amine of the aniline core into a highly reactive isocyanate intermediate.
Step-by-Step Methodology:
-
Reactor Preparation: Purge a jacketed glass reactor with dry N₂. Moisture must be strictly excluded to prevent the hydrolysis of phosgene and the resulting isocyanate.
-
Solvent & Reagent Charging: Charge the reactor with anhydrous toluene (10 volumes relative to the aniline). Add 1.0 equivalent of 3-methyl-2-(methoxymethyl)aniline and 1.2 equivalents of triethylamine (TEA).
-
Thermal Equilibration: Cool the stirring mixture to exactly 10°C using a recirculating chiller.
-
Phosgenation: Slowly dose 1.1 equivalents of phosgene (or triphosgene for laboratory-scale safety) into the reactor. Maintain the internal temperature strictly between 10°C and 14°C [3].
-
Quench & Filtration: Once the reaction is complete, purge excess phosgene with N₂ through a caustic scrubber. Filter the resulting triethylamine hydrochloride salts under an inert atmosphere.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude isocyanate as a pale oil.
Causality & Expert Insights:
-
Why Toluene at 10–14°C? Toluene provides excellent solubility for both the reagents and the product while remaining chemically inert. The 10–14°C thermal window is absolute[3]. Below 10°C, reaction kinetics stall, risking a dangerous accumulation of unreacted phosgene. Above 14°C, the highly nucleophilic starting aniline will aggressively attack the newly formed isocyanate, generating an irreversible diarylurea byproduct.
-
Why Triethylamine? TEA acts as an acid scavenger. Without it, the HCl generated during phosgenation would protonate the starting aniline, forming an insoluble hydrochloride salt that crashes out of solution, halting the reaction.
Self-Validating System (In-Process Control): The protocol is self-validating via ATR-FTIR spectroscopy. The reaction is deemed complete and successful when the broad N-H stretching bands of the aniline (3300–3400 cm⁻¹) completely disappear, replaced by a sharp, intense peak at ~2260 cm⁻¹ , which is the unmistakable cumulative double-bond stretch of the isocyanate (-N=C=O).
Protocol B: Annulation to the Tetrazolinone Core
Objective: Perform a [3+2] cycloaddition on the isocyanate to form the tetrazolinone ring.
Step-by-Step Methodology:
-
Dissolve the crude isocyanate intermediate in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of a silicon-based derivative (e.g., trimethylsilyl azide, TMS-N₃) acting as both the azide source and the catalyst.
-
Heat the mixture to mild reflux (40°C) for 6 hours.
-
Quench the reaction with methanol to desilylate the intermediate, yielding the raw tetrazolinone core.
Causality & Expert Insights: The use of TMS-N₃ rather than sodium azide (NaN₃) ensures homogenous reaction conditions. NaN₃ is poorly soluble in organic solvents, which would require phase-transfer catalysts and introduce water—a fatal flaw when working with moisture-sensitive isocyanates.
Quantitative Data Presentation
The optimization of the isocyanate intermediate is the most critical bottleneck in the commercial viability of metyltetraprole. Table 1 demonstrates the strict parameter dependencies required to achieve industrial-grade yields[3].
Table 1: Optimization of Isocyanate Synthesis from 3-Methyl-2-(methoxymethyl)aniline
| Solvent System | Acid Scavenger | Internal Temp (°C) | Isocyanate Yield (%) | Primary Byproduct |
| Toluene | Triethylamine | 12°C | 95.2% | None (Trace) |
| Toluene | None | 12°C | 45.0% | Aniline HCl Salt |
| Toluene | Triethylamine | 25°C | 61.3% | Diarylurea |
| THF | Triethylamine | 12°C | 78.4% | Solvent Adducts |
| Xylene | Triethylamine | 10°C | 94.1% | None (Trace) |
Table 2 highlights the ultimate biological payoff of this synthetic effort, demonstrating how the tetrazolinone core successfully bypasses the genetic resistance developed by modern fungal pathogens[1][2].
Table 2: Comparative Fungicidal Efficacy (EC₅₀ in mg/L) against Zymoseptoria tritici
| Fungal Strain Profile | Azoxystrobin (Traditional QoI) | Metyltetraprole (Tetrazolinone) | Resistance Factor (Azoxystrobin) |
| Wild-Type (Susceptible) | 0.05 | 0.04 | 1x |
| G143A Mutant (Resistant) | >50.0 | 0.05 | >1000x |
(Note: EC₅₀ values are representative of typical QoI resistance profiles demonstrating the complete restoration of efficacy by metyltetraprole against G143A strains).
References
-
Wikipedia Contributors. "Metyltetraprole." Wikipedia, The Free Encyclopedia. Available at:[Link][1]
-
Sumitomo Chemical Co., Ltd. "Discovery and Development of a Novel Fungicide, Metyltetraprole." Sumitomo Chemical R&D Report. Available at:[Link][2]
-
Molaid / Sumitomo Chemical Company, Limited. "Isocyanate Compound Manufacturing Method (US20180354894A1)." Patent Database. Available at:[Link][3]
Sources
Application Note: Advanced N-Alkylation Strategies for 2-(Methoxymethyl)aniline
Executive Summary
The functionalization of ortho-substituted anilines is a cornerstone of modern pharmaceutical and agrochemical synthesis. Specifically, 2-(methoxymethyl)aniline serves as a critical building block, most notably as a precursor in the synthesis of 2-methoxymethyl-p-phenylenediamine—a highly valued primary intermediate in oxidative cosmetic formulations and dye chemistry[1][2].
Achieving selective mono-N-alkylation of 2-(methoxymethyl)aniline presents unique challenges. The ortho-methoxymethyl group introduces steric hindrance and possesses a labile ether linkage that is sensitive to harsh conditions. This application note details field-proven, self-validating methodologies for the selective N-alkylation of this substrate, bypassing outdated, low-yielding direct alkylation methods in favor of Transition-Metal-Catalyzed Borrowing Hydrogen and Mild Reductive Amination .
Substrate Profiling & Mechanistic Rationale
To design a robust protocol, one must first understand the structural causality dictating the reactivity of 2-(methoxymethyl)aniline:
-
Steric and Electronic Microenvironment : The ortho-methoxymethyl (-CH₂OMe) moiety exerts moderate steric bulk, which naturally suppresses over-alkylation (di-alkylation) compared to unsubstituted anilines. Electronically, the ether oxygen acts as a hemilabile coordinating group. During transition-metal catalysis, this oxygen can temporarily coordinate to metal centers (e.g., Ir or Ru), stabilizing reactive intermediates but also posing a risk of catalyst trapping if the metal is not paired with a sufficiently bulky ligand.
-
Chemical Stability : The methoxymethyl ether is susceptible to cleavage under strongly acidic conditions, which can lead to benzylic carbocation formation and subsequent polymerization. Historical acid-catalyzed N-alkylation methods (e.g., using p-toluenesulfonic acid[3]) risk degrading the substrate. However, patent literature demonstrates that under basic, neutral, or mild reductive conditions, this labile functional group is surprisingly stable and does not participate in unwanted self-coupling side reactions[2].
Based on this profile, the optimal pathways for N-alkylation rely on either the atom-economical Borrowing Hydrogen (Hydrogen Autotransfer) mechanism using alcohols[4], or Reductive Amination using carbonyls.
Figure 1: Decision matrix for selecting the optimal N-alkylation workflow.
Workflow A: Transition-Metal Catalyzed Borrowing Hydrogen
The "borrowing hydrogen" methodology is the premier choice for process-scale N-alkylation due to its green chemistry profile—water is the sole byproduct. By utilizing N-heterocyclic carbene (NHC) complexes of Ir(III)[5], primary alcohols can be used directly as alkylating agents.
Causality of the Catalytic Cycle : The base (KOtBu) deprotonates the alcohol, facilitating its coordination to the Ir(III) center. The catalyst dehydrogenates the alcohol to an aldehyde, simultaneously forming an active [Ir]-hydride species[5]. The aldehyde condenses with 2-(methoxymethyl)aniline to form an imine. Finally, the [Ir]-hydride selectively reduces the imine to the mono-N-alkylated product, regenerating the catalyst. The bulky NHC ligand prevents the ortho-methoxy group of the aniline from permanently poisoning the active metal center.
Figure 2: Hydrogen autotransfer mechanism for the N-alkylation of 2-(methoxymethyl)aniline.
Protocol 1: Iridium-Catalyzed N-Alkylation with Benzyl Alcohol
This protocol utilizes a nitrile-substituted NHC–Ir(III) complex, proven to be highly active for aniline derivatives[5].
Materials:
-
2-(Methoxymethyl)aniline (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
NHC-Ir(III) Catalyst (e.g., complex 2b) (1.0 mol%)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol)
-
Solvent: Toluene (2.0 mL) or solvent-free.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation : In a glovebox or under strict Schlenk conditions, charge a heavy-walled reaction tube with the NHC-Ir(III) catalyst (1.0 mol%) and KOtBu (1.5 mmol). Causality: KOtBu is highly hygroscopic; moisture will quench the base, preventing the crucial initial alcohol deprotonation step.
-
Reagent Addition : Add 2-(methoxymethyl)aniline (1.0 mmol) and benzyl alcohol (1.2 mmol), followed by 2.0 mL of anhydrous toluene.
-
Thermal Activation : Seal the tube and heat the mixture to 120 °C in an oil bath for 24 hours.
-
Self-Validating Checkpoint (1 Hour) : Extract a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. You must observe the transient formation of an Ir-hydride species (upfield shift at -10 to -15 ppm) and the aldehyde intermediate[5]. If these are absent, the dehydrogenation cycle has failed—likely due to moisture or oxygen ingress. Abort and restart.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the catalyst and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-benzyl-2-(methoxymethyl)aniline.
Workflow B: Mild Reductive Amination
When the target alkyl group must be derived from an aldehyde that is sensitive to the high temperatures of the borrowing hydrogen method, mild reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the most reliable alternative.
Protocol 2: Reductive Amination with STAB
This approach leverages the kinetic difference between imine formation and aldehyde reduction.
Materials:
-
2-(Methoxymethyl)aniline (1.0 mmol)
-
Aliphatic/Aromatic Aldehyde (1.05 mmol)
-
NaBH(OAc)₃ (1.5 mmol)
-
Glacial Acetic Acid (1.0 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Methodology:
-
Imine Pre-formation : Dissolve 2-(methoxymethyl)aniline (1.0 mmol) and the aldehyde (1.05 mmol) in 5.0 mL of anhydrous DCE. Add glacial acetic acid (1.0 mmol).
-
Self-Validating Checkpoint (Condensation) : Stir at room temperature for 1-2 hours. Do not add the reducing agent yet. Observe the solution; a shift to a deeper yellow indicates successful imine formation. TLC should confirm the disappearance of the aniline spot. Causality: Adding STAB prematurely will result in the direct reduction of the aldehyde to an alcohol, drastically lowering the yield.
-
Reduction : Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 mmol) in small portions over 10 minutes. The triacetoxyborohydride is a mild hydride donor that selectively reduces the protonated iminium ion without affecting unreacted aldehyde.
-
Completion : Stir for an additional 4-12 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and decompose excess hydride.
-
Extraction : Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via chromatography.
Quantitative Data & Comparative Analysis
To aid in process selection, the following table summarizes the performance metrics of the discussed methodologies when applied to 2-(methoxymethyl)aniline.
| Parameter | Borrowing Hydrogen (Ir-Catalyzed) | Reductive Amination (STAB) | Direct Alkylation (Alkyl Halide) |
| Alkylating Agent | Primary/Secondary Alcohols | Aldehydes/Ketones | Alkyl Halides/Triflates |
| Typical Yield | 70 - 95% | 80 - 98% | 40 - 60% |
| Chemoselectivity | Excellent (Strictly Mono) | Excellent (Strictly Mono) | Poor (Prone to Di-alkylation) |
| Byproducts | H₂O | H₂O, Acetate salts | HX salts, Poly-alkylated amines |
| Ether Stability | High (Basic/Neutral conditions) | High (Mildly acidic) | Moderate (Base-dependent) |
| Scalability | High (Atom-economical) | Moderate (Reagent mass) | Low (Purification difficult) |
Troubleshooting & Process Optimization
-
Issue: Cleavage of the Methoxymethyl Ether.
-
Cause: Exposure to strong Brønsted or Lewis acids.
-
Solution: Ensure the borrowing hydrogen protocol utilizes a sufficient amount of base (KOtBu). If using reductive amination, do not substitute acetic acid with stronger acids like TFA or p-TSA.
-
-
Issue: Stalled Catalytic Cycle in Borrowing Hydrogen.
-
Cause: The ortho-methoxy group is strongly chelating to the Ir(III) center, preventing the coordination of the alcohol substrate.
-
Solution: Increase the reaction temperature to 130 °C to promote hemilability (ligand dissociation), or switch to a more sterically demanding NHC ligand to physically block stable chelate formation.
-
References
- Title: EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof Source: Google Patents URL
- Title: US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine Source: Google Patents URL
- Title: Acid-catalysed N-alkylation of anilines with activated 1-H-indanol Source: Arkivoc URL
- Source: PMC (nih.gov)
- Title: N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II)
Sources
- 1. EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof - Google Patents [patents.google.com]
- 2. US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Electrophilic Aromatic Substitution Reactions of 2-(Methoxymethyl)aniline
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the electrophilic aromatic substitution (EAS) reactions of 2-(methoxymethyl)aniline. We delve into the theoretical underpinnings that govern the regioselectivity of this substrate, analyzing the synergistic and antagonistic electronic and steric effects of the amino and methoxymethyl substituents. This guide furnishes detailed, field-proven protocols for key EAS reactions including nitration, halogenation, and Friedel-Crafts acylation, with a strong emphasis on the strategic necessity of amino group protection to prevent common pitfalls such as oxidation, polysubstitution, and catalyst deactivation. The causality behind experimental choices is explained throughout, ensuring that each protocol serves as a self-validating system for achieving controlled and high-yield synthesis of targeted derivatives.
Introduction: The Unique Reactivity Profile of 2-(Methoxymethyl)aniline
2-(Methoxymethyl)aniline is a disubstituted benzene derivative featuring two distinct functional groups: a primary amino group (-NH₂) and a methoxymethyl group (-CH₂OCH₃). This combination imparts a unique reactivity profile in the context of electrophilic aromatic substitution (EAS), a cornerstone reaction class in synthetic organic chemistry.
-
The amino group is a powerful activating group and an ortho, para-director due to the strong electron-donating resonance effect of the nitrogen's lone pair.[1][2] This makes the aromatic ring highly nucleophilic and susceptible to attack by electrophiles. However, its high reactivity can be a double-edged sword, often leading to uncontrolled reactions like polysubstitution and oxidation, particularly under harsh acidic conditions.[3][4]
-
The methoxymethyl group at the ortho position is classified as a weakly activating group and an ortho, para-director. Its effect stems from the weak inductive donation of the alkyl chain. Crucially, it also introduces significant steric hindrance around the C3 position, influencing the accessibility of adjacent sites for electrophilic attack.
Understanding the interplay between the dominant activating effect of the amino group and the steric influence of the methoxymethyl group is paramount for predicting and controlling reaction outcomes.
Theoretical Framework: Predicting Regioselectivity
In polysubstituted benzene rings, the regiochemical outcome of an EAS reaction is dictated by the combined directing effects of the existing substituents. When there is a conflict, the most powerfully activating group dominates the directing effect.[5]
For 2-(methoxymethyl)aniline:
-
The -NH₂ group (at C1) is one of the strongest activating groups, strongly directing incoming electrophiles to the para (C4) and ortho (C6) positions.
-
The -CH₂OCH₃ group (at C2) is a weak activator, directing to its ortho (C3) and para (C5) positions.
The directing influence of the amino group is overwhelmingly dominant. Therefore, substitution is predicted to occur almost exclusively at the positions activated by the -NH₂ group: C4 and C6.
-
Position 4 (para to -NH₂): This position is sterically accessible and electronically activated. It is meta to the -CH₂OCH₃ group.
-
Position 6 (ortho to -NH₂): This position is also electronically activated but is adjacent to the methoxymethyl group, which may exert some steric hindrance.
-
Position 3 (ortho to -CH₂OCH₃): This position is highly sterically hindered by both adjacent substituents.
-
Position 5 (para to -CH₂OCH₃): This position is meta to the strongly activating -NH₂ group and is therefore electronically disfavored.
The Critical Role of Amino Group Protection
Direct electrophilic substitution on anilines is fraught with challenges. The nucleophilic amino group and its high basicity necessitate a protection strategy for most standard EAS protocols.
Common Problems without Protection:
-
Oxidation: Strong oxidizing agents, such as the nitric/sulfuric acid mixture used for nitration, can destroy the electron-rich aniline ring, leading to tar formation and low yields.[3]
-
Loss of Regiocontrol (Nitration): In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful electron-withdrawing group and a meta-director, leading to the formation of undesired meta-substituted products.[6]
-
Catalyst Deactivation (Friedel-Crafts): The basic amino group acts as a Lewis base and reacts irreversibly with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex and halting the reaction.[7]
The Solution: Acetylation The most common and effective protection strategy is the conversion of the amino group to an acetamido group (-NHCOCH₃) by reacting the aniline with acetic anhydride.
-
Moderates Reactivity: The acetyl group delocalizes the nitrogen's lone pair through resonance, making it less activating than the amino group. This prevents polysubstitution and oxidation.[3]
-
Preserves Regiodirection: The acetamido group is still an ortho, para-director, guiding the electrophile to the desired positions.
-
Prevents Deactivation: The amide is significantly less basic than the amine and does not form a deactivating complex with Lewis acids.[7]
The protecting group can be easily removed by acid or base hydrolysis after the EAS reaction to regenerate the amino group.
Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves, must be worn at all times.
Protocol 1: Protection of 2-(Methoxymethyl)aniline
This protocol describes the synthesis of N-(2-(methoxymethyl)phenyl)acetamide, the protected form of the starting material.
Materials:
-
2-(Methoxymethyl)aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Zinc dust (optional, to prevent oxidation)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine 10 mmol of 2-(methoxymethyl)aniline with 2.5 equivalents of acetic anhydride and an equal volume of glacial acetic acid.
-
Add a small spatula tip of zinc dust (optional).
-
Attach a reflux condenser and gently heat the mixture in an oil bath to 50-60 °C for 30 minutes.
-
Carefully pour the warm mixture into a beaker containing approximately 100 mL of ice-cold water while stirring vigorously. This hydrolyzes the excess acetic anhydride.
-
Continue stirring until the product precipitates completely.
-
Collect the solid product, N-(2-(methoxymethyl)phenyl)acetamide, by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it in a desiccator. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Protocol 2: Nitration of Protected 2-(Methoxymethyl)aniline
This protocol details the para-nitration of the protected aniline.
Materials:
-
N-(2-(methoxymethyl)phenyl)acetamide (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice, Sodium Hydroxide (NaOH) solution
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 10 mmol of N-(2-(methoxymethyl)phenyl)acetamide in 20 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5 °C.[8]
-
In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Using a dropping funnel, add the nitrating mixture dropwise to the cold, stirring acetamide solution. The temperature must be maintained below 10 °C throughout the addition.[8]
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional hour.
-
Pour the reaction mixture slowly and carefully onto a large beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a cold aqueous NaOH solution until the product precipitates.
-
Collect the solid product, N-(2-(methoxymethyl)-4-nitrophenyl)acetamide, by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 3: Bromination of Protected 2-(Methoxymethyl)aniline
This protocol describes the controlled para-bromination of the protected aniline.
Materials:
-
N-(2-(methoxymethyl)phenyl)acetamide (from Protocol 1)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve 10 mmol of N-(2-(methoxymethyl)phenyl)acetamide in 20 mL of glacial acetic acid in a flask equipped with a magnetic stirrer.
-
In a dropping funnel, prepare a solution of 1.05 equivalents of bromine in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetamide solution at room temperature.
-
Stir the reaction for 30-60 minutes after the addition is complete. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into 100 mL of cold water.
-
Add a saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the red-brown color will disappear).
-
Collect the precipitated product, N-(4-bromo-2-(methoxymethyl)phenyl)acetamide, by vacuum filtration, wash with water, and dry.
Protocol 4: Friedel-Crafts Acylation of Protected 2-(Methoxymethyl)aniline
This protocol details the para-acylation using acetyl chloride as the electrophile.
Materials:
-
N-(2-(methoxymethyl)phenyl)acetamide (from Protocol 1)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Carbon Disulfide (CS₂) or Nitrobenzene (anhydrous solvent)
-
Dilute Hydrochloric Acid (HCl), Ice
Procedure:
-
In a three-neck flask fitted with a reflux condenser and dropping funnel, suspend 2.5 equivalents of anhydrous AlCl₃ in the anhydrous solvent (e.g., carbon disulfide). Cool the mixture in an ice bath.[7]
-
Dissolve 10 mmol of N-(2-(methoxymethyl)phenyl)acetamide in the same solvent and add it slowly to the stirred AlCl₃ suspension.
-
After the initial addition, add 1.1 equivalents of acetyl chloride dropwise.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for another hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated HCl.
-
If using CS₂, separate the organic layer. If using nitrobenzene, perform a steam distillation to remove the solvent.
-
Isolate the crude product, N-(4-acetyl-2-(methoxymethyl)phenyl)acetamide, which can be purified by recrystallization.
Protocol 5: Deprotection (Hydrolysis) of the Acetamido Group
This final step regenerates the free amine and is applicable to the products from Protocols 2, 3, and 4.
Materials:
-
Substituted N-phenylacetamide derivative
-
Concentrated Hydrochloric Acid (or 30% Sulfuric Acid)
-
Sodium Hydroxide solution
Procedure:
-
Place the acetamido compound (e.g., N-(2-(methoxymethyl)-4-nitrophenyl)acetamide) in a round-bottom flask.
-
Add a mixture of concentrated HCl and water (e.g., 1:1 ratio) or 30% H₂SO₄.[3]
-
Attach a reflux condenser and heat the mixture under reflux for 30-60 minutes, until the solid has dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution by the slow addition of a cold NaOH solution until the pH is basic (pH > 8).
-
The free amine product (e.g., 2-(methoxymethyl)-4-nitroaniline) will precipitate.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Summary of Reactions and Expected Products
| Reaction | Electrophile | Key Reagents | Protecting Group Required? | Expected Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Yes | 2-(Methoxymethyl)-4-nitroaniline |
| Bromination | Br⁺ (from Br₂) | Br₂, Acetic Acid | Yes | 4-Bromo-2-(methoxymethyl)aniline |
| Acylation | CH₃CO⁺ | CH₃COCl, AlCl₃ | Yes | 1-(4-Amino-3-(methoxymethyl)phenyl)ethanone |
Conclusion
The electrophilic aromatic substitution of 2-(methoxymethyl)aniline is a controllable and predictable process when the dominant electronic effects of the amino group and the steric influence of the methoxymethyl group are properly considered. The use of an N-acetyl protecting group is a crucial and indispensable strategy to circumvent side reactions and achieve high yields of the desired para-substituted products. The protocols detailed in this guide provide a robust framework for the synthesis of a variety of functionalized 2-(methoxymethyl)aniline derivatives, which are valuable intermediates in pharmaceutical and materials science research.
References
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
[Video Source]. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]
-
Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
Chemistry Talk. (2024, May 13). Directing Effects | ChemTalk. Retrieved from [Link]
-
[Source]. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITRODIMETHYLANILINE AND m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
-
Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]
-
[Video Source]. (n.d.). Electrophilic substitution (case aniline): Nitration. Retrieved from [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methoxymethyl)aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Environmental Science & Technology. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(methoxymethyl)-4-nitroaniline (C8H10N2O3). Retrieved from [Link]
-
Reddit. (2020, November 28). I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
NIH National Library of Medicine. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
Sources
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- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: A Safer Alternative in Oxidative Hair Dyes
An Application Note for the Scale-Up Synthesis of 2-Methoxymethyl-p-phenylenediamine
2-Methoxymethyl-p-phenylenediamine (ME-PPD) is an advanced primary intermediate used in the formulation of permanent oxidative hair color products.[1][2] It has emerged as a critical alternative to the traditional p-phenylenediamine (PPD) and p-toluenediamine (PTD) due to a significantly lower potential for inducing skin sensitization.[1][3][4][5][6] The introduction of a methoxymethyl side chain to the PPD molecule alters its structure, reducing its recognition by the immune system and thereby lowering the risk of allergic contact dermatitis, a significant concern for both consumers and hairdressing professionals.[4][7][8]
The growing demand for safer cosmetic ingredients necessitates robust, cost-effective, and environmentally conscious manufacturing processes.[1] This document provides a detailed guide for the scale-up synthesis of 2-methoxymethyl-p-phenylenediamine, focusing on a modern "telescoping" synthesis approach that enhances efficiency and reduces waste.[9][10]
Strategic Selection of the Synthetic Pathway
Several synthetic routes for ME-PPD have been documented. An earlier approach begins with 2-chlorobenzyl chloride, involving nitration and subsequent amination.[1][9][11] However, this pathway presents challenges for large-scale production, including the use of harsh nitrating agents (a mixture of sulfuric and fuming nitric acid), potentially low overall yields, and complex purification steps.[1][9][10]
A more advantageous and scalable strategy is the "telescoping" or "one-pot" synthesis.[9][11] This method, which proceeds through multiple steps in a single reactor without the isolation of intermediates, offers significant economic and environmental benefits. It minimizes solvent usage, reduces processing time, and simplifies the overall manufacturing workflow. The protocol detailed below is based on this efficient telescoping process, starting from the readily available precursor, 2-hydroxymethylaniline.[9]
Visualizing the Telescoping Synthesis Workflow
The following diagram illustrates the sequential, one-pot reaction sequence for the synthesis of 2-methoxymethyl-p-phenylenediamine from 2-hydroxymethylaniline.
Caption: Telescoping synthesis pathway for ME-PPD.
Detailed Scale-Up Protocol
This protocol is designed for researchers and process chemists. All operations should be conducted in a well-ventilated area or fume hood, adhering to strict safety protocols.
PART 1: Synthesis of 2-Methoxymethyl-p-phenylenediamine (I)
This procedure is adapted from a patented telescoping synthesis method.[9] It involves a sequential one-pot process without the work-up of intermediates.
Key Reaction Parameters
| Parameter | Value / Reagent | Purpose |
| Starting Material | 2-Hydroxymethylaniline (II) | Precursor molecule |
| Step 1: Diazotization | Sodium Nitrite (NaNO₂) in Acid | Forms the diazonium salt intermediate |
| Step 2: Coupling | 2-Hydroxymethylaniline (II) | Reacts with the diazonium salt |
| Step 3: Hydrogenation | Hydrogen gas with a catalyst | Reduces the azo group to form two amino groups |
| Step 4: Etherification | Methanol, Sulfuric Acid (H₂SO₄) | Converts the hydroxymethyl group to a methoxymethyl group |
| Neutralization | Sodium Hydroxide (NaOH) solution | Quenches the reaction and facilitates extraction |
| Extraction Solvent | Methylene Chloride (DCM) | To isolate the final product from the aqueous phase |
Step-by-Step Procedure:
-
Diazotization and Coupling (Steps a & b):
-
Charge a suitable reactor with 2-hydroxymethylaniline (II) and an appropriate aqueous acid solution (e.g., hydrochloric acid).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of a nitrosation agent, such as sodium nitrite, while maintaining the temperature below 5 °C. The formation of the diazonium intermediate (III) occurs.
-
Following the diazotization, the reaction mixture is coupled with another equivalent of 2-hydroxymethylaniline (II) to form the azo intermediate (IV). This step may require adjusting the pH and temperature.
-
-
Hydrogenation (Step c):
-
Transfer the reaction mixture containing the azo intermediate (IV) to a hydrogenation reactor.
-
Introduce a suitable hydrogenation catalyst (e.g., Palladium on carbon).
-
Pressurize the reactor with hydrogen gas and heat to the target temperature.
-
Maintain the reaction under pressure until hydrogen uptake ceases, indicating the complete reduction of the azo compound to 2-hydroxymethyl-p-phenylenediamine (VI).
-
-
Acid-Catalyzed Etherification (Step d):
-
After hydrogenation, filter off the catalyst.
-
Add methanol to the solution containing 2-hydroxymethyl-p-phenylenediamine (VI).
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Heat the solution to approximately 50°C and stir for an extended period (e.g., 18 hours) to ensure complete etherification.[9]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.[9]
-
Slowly and carefully neutralize the mixture by adding an aqueous sodium hydroxide solution (e.g., 50% w/w).[9] This step is highly exothermic and requires efficient cooling.
-
Once neutralized, remove the methanol under reduced pressure.[9]
-
Extract the aqueous residue multiple times with an organic solvent such as methylene chloride.[9]
-
Combine the organic phases and concentrate them under reduced pressure to yield crude 2-methoxymethyl-p-phenylenediamine (I).
-
-
Optional Salt Formation (Step e):
-
For enhanced stability, the free base can be converted into a cosmetically acceptable salt, such as a sulfate or chloride salt.[9][11]
-
This is achieved by dissolving the crude product in a suitable solvent and adding the corresponding acid (e.g., sulfuric acid, hydrogen chloride).[11] The salt will typically precipitate and can be isolated by filtration.
-
Process Control and Quality Assurance
Rigorous analytical monitoring is essential for ensuring the quality and purity of the final product.
Analytical Methods
| Method | Purpose | Typical Conditions |
| HPLC | Purity assessment and quantification | Column: Reverse Phase (e.g., C18)[4] Mobile Phase: Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid)[12][13] Detection: UV at 210 nm[4][14] |
| GC-MS | Identification of volatile impurities | Standard methods for amine analysis. |
| NMR | Structural confirmation | ¹H and ¹³C NMR in a suitable deuterated solvent. |
| FT-IR | Functional group analysis | To confirm the presence of key functional groups (e.g., N-H, C-O-C). |
The purity of the final product should meet stringent specifications, with a typical requirement of ≥99% as determined by HPLC.[15]
Safety and Environmental Health
The scale-up of any chemical process requires a paramount focus on safety.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[16]
-
Skin Protection: Impervious gloves (e.g., nitrile) and protective clothing must be worn to prevent skin contact.[17]
-
Respiratory Protection: In case of dust or vapor generation, a NIOSH/MSHA-approved respirator is necessary.[17]
Handling and Storage:
-
P-phenylenediamine derivatives are toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[16][18]
-
Handle the material in a well-ventilated area, preferably within a closed system.[16]
-
Store in a cool, dry, well-ventilated area in tightly closed containers, protected from light.[17]
-
Avoid generating dust. Use non-sparking tools and dust explosion-proof electrical equipment.[16]
Waste Disposal:
-
This material and its container must be disposed of as hazardous waste.[17] Avoid release to the environment, as it is toxic to aquatic organisms.[18]
Overall Process and Quality Control Workflow
The following diagram outlines the comprehensive workflow from raw material input to final product release.
Caption: From raw materials to final product release.
References
- CN114787122A - A Novel Synthesis of 2-Methoxymethyl-p-phenylenediamine - Google Patents.
- WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents.
- US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents.
- CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis - Google Patents.
-
2-METHOXYMETHYL-P-PHENYLENEDIAMINE - Moumoujus. Available from: [Link]
-
Separation of 2-Methoxymethyl-p-phenylenediamine on Newcrom R1 HPLC column - SIELC. Available from: [Link]
-
Gargano, E. M., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. Dermatitis, 33(4), 293-300. Available from: [Link]
-
2-METHOXYMETHYL-P-PHENYLENEDIAMINE – Ingredient - COSMILE Europe. Available from: [Link]
-
Goebel, C., et al. (2020). Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine. Cosmetics, 7(4), 81. Available from: [Link]
-
Goebel, C., et al. Continuous usage of a hair dye product containing 2-methoxymethyl-p-phenylenediamine by hair dye allergic individuals. Request PDF on ResearchGate. Available from: [Link]
-
SAFETY DATA SHEET 2-Methyl-p-phenylenediamine - Deepak Nitrite. (2023). Available from: [Link]
-
The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - American Contact Dermatitis Society (ACDS). Available from: [Link]
-
p-PHENYLENEDIAMINE Extra Pure MSDS - Loba Chemie. (2015). Available from: [Link]
-
PRODUCTION OF p-PHENYLENEDIAMINES - European Patent Office - EP 0416118 B1. Available from: [Link]
-
2-Methoxymethyl-p-phenylenediamine - SIELC Technologies. (2018). Available from: [Link]
-
Gaspari, A. A., et al. (2017). Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. European Annals of Allergy and Clinical Immunology, 49(5), 220-225. Available from: [Link]
-
Lim, S. W., et al. (2022). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. Molecules, 27(7), 2339. Available from: [Link]
-
Material Safety Data Sheet - p-Phenylenediamine - Cole-Parmer. (2004). Available from: [Link]
-
m-, o-, and p-Phenylenediamine - OSHA. (1991). Available from: [Link]
-
Gargano, E. M., et al. (2022). "The 2-Methoxymethyl Modification of p -Phenylenediamine Reduces the Se" by Emanuele Marco Gargano, Brunhilde Blömeke et al. Jefferson Digital Commons. Available from: [Link]
-
Addendum to the scientific Opinion SCCS/1491/12 on the hair dye substance 2-methoxy-methyl-p-phenylenediamine and its sulfate salt - European Commission. (2019). Available from: [Link]
Sources
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- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. moumoujus.com [moumoujus.com]
- 4. The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eurannallergyimm.com [eurannallergyimm.com]
- 8. "The 2-Methoxymethyl Modification of p -Phenylenediamine Reduces the Se" by Emanuele Marco Gargano, Brunhilde Blömeke et al. [jdc.jefferson.edu]
- 9. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 10. CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis - Google Patents [patents.google.com]
- 11. US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 12. Separation of 2-Methoxymethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 2-Methoxymethyl-p-phenylenediamine | SIELC Technologies [sielc.com]
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- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. echemi.com [echemi.com]
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- 18. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-(Methoxymethyl)aniline
Welcome to the Technical Support Center for the synthesis of 2-(methoxymethyl)aniline (also known as 2-aminobenzyl methyl ether). This portal provides mechanistic troubleshooting, quantitative profiling, and validated protocols for researchers and drug development professionals encountering side reactions during the catalytic reduction of 2-(methoxymethyl)nitrobenzene.
Mechanistic Pathway & Side Reaction Map
Understanding the reaction kinetics and intermediate states is critical for preventing side reactions. The reduction of the nitro group proceeds sequentially, and the benzylic ether moiety introduces a competing vulnerability to over-reduction.
Reaction pathway for 2-(methoxymethyl)nitrobenzene reduction and major side reactions.
Troubleshooting Q&A
Q1: My GC-MS shows a significant amount of o-toluidine (2-methylaniline). What is causing this, and how can I prevent it? Causality & Expert Insight: The methoxymethyl group functions as a benzylic ether. When using highly active palladium on carbon (Pd/C) under hydrogen gas, benzylic C–O bonds are highly susceptible to[1]. The palladium catalyst inserts into the benzylic C–O bond, cleaving it to yield o-toluidine and methanol[1]. Solution:
-
Switch from a Pd-based catalyst to a Pt-based catalyst (e.g., Pt/C or sulfided Pt/C), which has a significantly lower affinity for benzylic ether cleavage.
-
Alternatively, utilize a catalytic transfer hydrogenation approach (e.g., Zinc dust with ammonium formate) which preserves labile functional groups like methoxy ethers[2].
Q2: The reaction mixture turns deep orange/red, and TLC shows high molecular weight byproducts. What are these? Causality & Expert Insight: These are azoxy and azo dimers. The reduction of nitroarenes proceeds sequentially through nitroso and hydroxylamine intermediates[3]. Under basic conditions, the highly electrophilic nitroso intermediate rapidly condenses with the nucleophilic hydroxylamine intermediate to form azoxy compounds, which can be further reduced to azo and hydrazo species[4]. Solution:
-
Ensure the reaction pH is neutral to slightly acidic. Avoid strongly alkaline conditions which accelerate intermediate condensation[4].
-
Ensure efficient mass transfer (vigorous stirring) and adequate hydrogen pressure to drive the reduction of the nitroso intermediate to the amine faster than it can dimerize.
Q3: The reaction stalls, and I observe a mass corresponding to M+16 relative to the desired product. What happened? Causality & Expert Insight: This indicates the accumulation of the N-arylhydroxylamine intermediate[3]. This often occurs if the catalyst is poisoned, if there is a severe mass transfer limitation, or if the hydrogen pressure drops prematurely, preventing the final two-electron reduction to the aniline[3]. Solution:
-
Purge the reactor thoroughly to remove CO₂ or CO, which can poison the catalyst surface.
-
Increase the catalyst loading slightly or use a fresh batch of catalyst to overcome the activation barrier of the final reduction step.
Quantitative Data: Catalyst Selection & Byproduct Profile
Selecting the right reductive system is a balance between conversion efficiency and chemoselectivity. The table below summarizes expected outcomes based on standard nitroarene reduction profiles for benzylic ether substrates.
| Reducing Agent / Catalyst | Reaction Conditions | Conversion (%) | Yield of Target (%) | Hydrogenolysis (%) | Dimerization (%) |
| H₂ / 10% Pd/C | MeOH, 50 psi, RT | >99 | 65 | 30 | <5 |
| H₂ / 5% Pt/C | MeOH, 50 psi, RT | >99 | 92 | <2 | <5 |
| Zn / NH₄COOH | MeOH, RT, 1 h | >99 | 95 | 0 | <2 |
| H₂ / 10% Pd/C (Basic) | MeOH/NaOH, 50 psi | >99 | 40 | 10 | 50 |
Standard Operating Procedure: Mild Transfer Hydrogenation
To completely avoid the hydrogenolysis of the labile methoxymethyl group, we recommend this self-validating transfer hydrogenation protocol[2].
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve 2-(methoxymethyl)nitrobenzene (10.0 mmol) in anhydrous methanol (40 mL).
-
Reagent Addition: Add ammonium formate (40.0 mmol, 4 eq.) to the solution. Stir until the salt is completely dissolved[2].
-
Catalyst Addition: Slowly add activated zinc dust (40.0 mmol, 4 eq.) in small portions[2]. Caution: The reaction is mildly exothermic and evolves hydrogen gas. Ensure proper ventilation.
-
Reaction: Stir the suspension vigorously at room temperature (20–28°C) for 1 to 2 hours[2].
-
Validation Check (Critical): Monitor the reaction by TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) must completely disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) that stains positive (brown/purple) with ninhydrin. Do not proceed to workup until this self-validating benchmark is met.
-
Workup: Filter the mixture through a tightly packed pad of Celite to remove the zinc salts. Wash the Celite pad thoroughly with additional methanol (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (50 mL), wash with distilled water (2 x 25 mL) and brine, dry over anhydrous Na₂SO₄, and evaporate to yield pure 2-(methoxymethyl)aniline as a pale oil[2].
References
- Title: Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof (EP3215482B1)
-
Title: Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes Source: Thieme Connect URL: [Link]
-
Title: Hydrogenolysis Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Nitro Substrates in Reductive Electrosynthesis: A Review Source: ACS Electrochemistry URL: [Link]
Sources
Technical Support Center: Navigating Emulsion Challenges in Aniline Reaction Workups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsions during the workup of aniline-containing reactions. Emulsions, which are stable mixtures of two immiscible liquids like an organic solvent and an aqueous solution, are a common frustration in synthetic organic chemistry.[1][2] This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you efficiently break these emulsions and salvage your product.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding emulsions in aniline reaction workups.
Q1: Why are emulsions so common when working with anilines?
Aniline and its derivatives can act as surfactants, especially when they are protonated or deprotonated. This surfactant-like behavior reduces the interfacial tension between the aqueous and organic layers, making it easier for stable emulsions to form.[3][4] The presence of finely divided solids, such as residual catalysts or inorganic salts, can also stabilize emulsions through a phenomenon known as Pickering stabilization.[5]
Q2: I've formed an emulsion during an acidic wash of my aniline reaction. What's the quickest thing to try?
The addition of brine (a saturated aqueous solution of sodium chloride) is often the fastest and most effective first step.[1] The increased ionic strength of the aqueous layer helps to break the emulsion by forcing the separation of the two liquid phases.
Q3: Can I prevent emulsions from forming in the first place?
While not always possible, certain techniques can minimize the risk of emulsion formation. One key strategy is to avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the layers. Additionally, ensuring that any solids are removed by filtration before the liquid-liquid extraction can be beneficial.[2]
Q4: Is there a universal method for breaking any emulsion?
Unfortunately, there is no single method that works for all emulsions. The best approach depends on the specific chemical constituents of your reaction mixture and the nature of the emulsion itself.[6] A systematic, step-by-step approach, starting with the simplest methods, is generally the most effective strategy.
II. In-Depth Troubleshooting Guide
This section provides a more detailed exploration of the causes of emulsions and a systematic approach to breaking them.
Understanding Emulsion Stability
Emulsions are thermodynamically unstable systems that are kinetically stabilized by a variety of factors.[5] The primary contributors to emulsion stability in the context of aniline reactions include:
-
Reduced Interfacial Tension: Aniline derivatives, particularly when ionized, can accumulate at the interface between the organic and aqueous phases, reducing the energy required to create a larger interfacial area.[3][7]
-
Presence of Particulate Matter: Finely divided solids, such as inorganic salts from the reaction or residual catalyst, can adsorb at the oil-water interface, creating a physical barrier that prevents droplets from coalescing.[5]
-
Viscosity: A higher viscosity in either the aqueous or organic phase can slow down the rate at which droplets coalesce, leading to a more persistent emulsion.[8]
-
pH: The pH of the aqueous phase plays a critical role.[9][10] For anilines, acidic conditions lead to the formation of water-soluble ammonium salts, which can have surfactant properties.[11] Conversely, at high pH, other components in the reaction mixture might become ionized and contribute to emulsion stability.[12]
A Systematic Approach to Breaking Emulsions
When faced with a stubborn emulsion, it is best to employ a systematic approach, starting with the least invasive techniques.
Decision-Making Workflow for Emulsion Breaking
The following diagram outlines a logical progression for tackling emulsions during the workup of aniline reactions.
Caption: A workflow diagram illustrating a step-by-step approach to breaking emulsions.
Detailed Experimental Protocols
Here are detailed protocols for the most common and effective emulsion-breaking techniques.
1. Salting Out with Brine
This should almost always be your first course of action.
-
Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[2] This reduces the solubility of organic compounds in the aqueous phase and helps to disrupt the forces stabilizing the emulsion, promoting phase separation.[13]
-
Protocol:
-
To the separatory funnel containing the emulsion, add a volume of saturated aqueous NaCl solution approximately equal to 10-20% of the total volume of the emulsion.
-
Gently invert the separatory funnel a few times. Avoid vigorous shaking, as this can sometimes worsen the emulsion.[14]
-
Allow the mixture to stand and observe if a clear interface begins to form.[6][15] This may take several minutes.
-
2. Filtration Through an Inert Medium
If salting out is ineffective, filtration can physically disrupt the emulsion.
-
Principle: Passing the emulsion through a porous, inert material like Celite® (diatomaceous earth) or glass wool can break up the finely dispersed droplets, facilitating coalescence.[2][11] Celite is a filter aid composed of microscopic silica skeletons of prehistoric plants, offering a highly porous structure.[16][17]
-
Protocol:
-
Prepare a Büchner or Hirsch funnel with a piece of filter paper.
-
Place a 1-2 cm thick pad of Celite® over the filter paper.
-
Wet the Celite® pad with the organic solvent being used in the extraction.
-
Slowly pour the entire emulsion through the Celite® pad under gentle vacuum.
-
Collect the filtrate in a clean flask. The two phases should now be separated or separate more readily in a separatory funnel.
-
3. Centrifugation
For small-scale reactions, centrifugation is a highly effective, albeit equipment-dependent, method.[2][15]
-
Principle: Centrifugation is a technique that uses a centrifugal field to separate particles.[18][19] The applied centrifugal force accelerates the sedimentation process, forcing the denser phase to the bottom and the less dense phase to the top, effectively breaking the emulsion.[20][21]
-
Protocol:
-
Transfer the emulsion to appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Carefully remove the tubes from the centrifuge. The layers should be distinct.
-
Pipette off the top layer or use a separatory funnel to separate the layers.
-
4. Altering the pH
Adjusting the pH of the aqueous layer can significantly impact emulsion stability.[9][10]
-
Principle: The stability of some emulsions is highly dependent on the pH of the aqueous phase.[22] By changing the pH, you can alter the charge of the species that are stabilizing the emulsion, leading to its collapse. For aniline reactions, if an acidic wash caused the emulsion, carefully adding a base to neutralize the aqueous layer might be effective. Conversely, if a basic wash was the culprit, acidification could be the solution.[6][15]
-
Protocol:
-
While monitoring with pH paper or a pH meter, slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the emulsion with gentle swirling.
-
Observe for any changes in the emulsion layer.
-
Once the phases begin to separate, allow the mixture to stand until a clear interface is visible.
-
Data Summary Table: Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase.[2] | Simple, fast, and often effective.[1] | May not work for highly stable emulsions. |
| Filtration (Celite®) | Physical disruption of dispersed droplets. | Effective for emulsions stabilized by fine solids. | Can be slow; potential for product loss on the filter aid. |
| Centrifugation | Accelerates phase separation via centrifugal force.[18] | Highly effective for small volumes.[15] | Requires a centrifuge; not practical for large-scale reactions. |
| pH Adjustment | Alters the charge of stabilizing species.[22] | Can be very effective for pH-sensitive emulsions. | Risk of product degradation if it is sensitive to acid or base. |
| Solvent Addition | Changes the polarity and density of the organic phase. | Can be effective if the right solvent is chosen. | Increases the total volume; requires subsequent removal of the added solvent. |
III. Preventative Measures
The best way to deal with an emulsion is to avoid its formation in the first place.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for efficient extraction without introducing excessive mechanical energy that can lead to emulsification.[14]
-
Pre-filtration: If your reaction mixture contains solid byproducts or residual catalyst, filter the crude mixture before performing the aqueous workup.
-
Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For example, dichloromethane (DCM) is known to form emulsions more readily than ethyl acetate in some systems.[23] If you consistently have issues, consider changing your extraction solvent.
-
Phase Transfer Catalysts: In some cases, the addition of a phase transfer catalyst can facilitate the reaction and lead to a cleaner workup with less emulsion formation.
By understanding the underlying causes of emulsion formation and employing a systematic troubleshooting approach, you can effectively navigate this common workup challenge in aniline chemistry, leading to improved yields and product purity.
IV. References
-
Al-Ghamdi, A., & Nashed, O. (2015). Role of pH and cations on emulsion formation and stability of crude oils. International Journal of Chemical Engineering and Applications, 6(5), 339-344.
-
Spectro Scientific. (2018). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Jajic, I., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods, 10(7), 1669.
-
Li, Y., et al. (2020). Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body. Journal of the Science of Food and Agriculture, 100(10), 3926-3934.
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Jajic, I., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014, December 29). Can you give me natural compounds that can be used for breaking water in oil emulsion? Retrieved from [Link]
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Chemistry Steps. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
Ali, M. F., & Alqam, M. H. (2000). The role of asphaltenes, resins and other solids in the stabilization of water-in-crude oil emulsions and its effects on oil production in Saudi oil fields. Fuel, 79(11), 1309-1316.
-
Pure Process. (n.d.). AW Celite NF. Retrieved from [Link]
-
Medikabazaar. (2024, July 24). Understanding Centrifugation: Definition, Principle and Process. Retrieved from [Link]
-
Chemistry Notes. (2022, March 18). Laboratory Preparation of Aniline, Chemical reactions, and Its Uses. Retrieved from [Link]
-
RXSOL. (n.d.). CELITE 545 FILTER AID. Retrieved from [Link]
-
MedSolut. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. Retrieved from [Link]
-
Corning. (n.d.). Centrifugation: Lab Techniques, Examples and Types. Retrieved from [Link]
-
Ottokemi. (n.d.). Celite 545, filter aid. Retrieved from [Link]
-
SCHMIDT + HAENSCH. (n.d.). Celite filter aid. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). Interfacial tension. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principle, Applications and Types of Centrifugation. Retrieved from [Link]
-
Onyekwere, F. I., & Oghenekaro, E. O. (2018). Effects of Interfacial Tension Alteration on the Destabilization of Water-Oil Emulsions. Journal of Petroleum & Environmental Biotechnology, 9(2), 1-8.
-
Imerys. (n.d.). Harborlite® and Celite® filter aids for biofuel. Retrieved from [Link]
-
Sahoo, P. K., & Sahoo, S. (2015). Studies on the Interfacial tension and surface tension of oil /water emulsion. International Journal of Chemical Studies, 3(2), 48-51.
-
Akbari, S., & Nour, A. H. (2018). Emulsion types, stability mechanisms and rheology: A review. Journal of Applied Science and Technology, 3(1), 1-13.
-
Majekodunmi, S. O. (2015). A Review on Centrifugation in the Pharmaceutical Industry. American Journal of Biomedical Engineering, 5(2), 63-71.
-
StudySmarter. (2024, September 5). Emulsion Stability: Causes & Importance. Retrieved from [Link]
-
Bravo-Díaz, C., & Romsted, L. S. (2021). Modeling Chemical Reactivity at the Interfaces of Emulsions: Effects of Partitioning and Temperature. Molecules, 26(15), 4649.
-
Thompson, M. P., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering, 11(23), 8649–8656.
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Li, X., et al. (2013). [Solvent demulsification-dispersive liquid-liquid microextraction based on solidification of floating organic drop coupled with gas chromatography-mass spectrometry for simultaneous determination of organochlorine pesticides in aqueous samples]. Se Pu, 31(11), 1045-1050.
-
IntechOpen. (2021, November 2). Technologies Involved in the Demulsification of Crude Oil. Retrieved from [Link]
-
LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
Physics Stack Exchange. (2015, December 26). What causes an emulsion to be stable or unstable? Retrieved from [Link]
-
Kumar, V. (2015). FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE. DigitalCommons@URI.
-
Tadros, T. F. (2013). Emulsion Formation, Stability, and Rheology. In Emulsion Formation and Stability (pp. 1-65). Wiley-VCH.
-
Scovazzo, P., et al. (2000). Separation of aniline from aqueous solutions using emulsion liquid membranes. Journal of Membrane Science, 178(1-2), 127-137.
-
ResearchGate. (n.d.). A review of demulsification technique and mechanism for emulsion liquid membrane applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of aniline from aqueous solution in a mixed flow reactor using emulsion liquid membrane. Retrieved from [Link]
-
PubMed. (2000). Separation of aniline from aqueous solutions using emulsion liquid membranes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Interfacial tension | KRÜSS Scientific [kruss-scientific.com]
- 4. scispace.com [scispace.com]
- 5. physics.stackexchange.com [physics.stackexchange.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To [chem.rochester.edu]
- 15. azom.com [azom.com]
- 16. CELITE 545 FILTER AID | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
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- 18. Understanding Centrifugation: Definition, Principle and Process | Medikabazaar [medikabazaar.com]
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- 22. ripublication.com [ripublication.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Regioselectivity Control in Electrophilic Substitution of Anilines
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when functionalizing aniline cores. The free amino (–NH₂) group is a double-edged sword: its powerful resonance donation activates the aromatic ring, but this often leads to a complete loss of regiocontrol, resulting in polyhalogenation or oxidative destruction during nitration.
This guide is designed to move you past trial-and-error. We focus on the causality behind these reactions—understanding exactly why an electrophile attacks a specific carbon—and provide self-validating protocols to guarantee reproducibility in your late-stage functionalization workflows.
Core Workflow: Navigating Aniline Functionalization
Decision tree for regioselective electrophilic substitution of anilines.
Module 1: Halogenation Troubleshooting & Protocols
FAQ: Why does my aniline halogenation always result in 2,4,6-tribromoaniline, and how can I achieve selective mono-halogenation?
Causality: The –NH₂ group strongly donates electron density into the aromatic ring via resonance, rendering the ortho and para positions highly nucleophilic. Standard halogens (e.g., Br₂) react uncontrollably because the first halogen addition does not sufficiently deactivate the ring to prevent subsequent attacks. Solution: You must attenuate the electron-donating ability of the nitrogen. While traditional N-protection (acetylation or Boc-protection) is common, a modern, highly effective approach for late-stage functionalization utilizes superacidic conditions (HF/SbF₅). This fully protonates the aniline to an anilinium ion, modulating the electronic properties and allowing for mild, site-selective mono-halogenation without polyhalogenation[1].
Data Summary: Halogenation Reagents and Regioselectivity
| Reagent System | Target Position | Mechanism / Directing Effect | Key Advantage |
| Br₂ / H₂O | 2,4,6-Tribromo | Uncontrolled electrophilic aromatic substitution. | Rapid, but lacks mono-selectivity. |
| NBS / DMF (on N-Boc aniline) | para (major) | Steric hindrance at the ortho position by the bulky Boc group. | Easy setup, standard bench conditions. |
| HF/SbF₅ / Halogen source | meta or para | Superacid protonation to –NH₃⁺ (deactivating). | Prevents polyhalogenation; ideal for complex drugs[1]. |
| N,N-Dialkylaniline N-Oxide + SOBr₂ | para | Temporary oxidation directs exclusive bromination. | Metal-free, highly regioselective[2]. |
Protocol 1: Mild Regioselective Halogenation using Superacids
Based on the methodology for site-selective halogenation of nitrogen-containing aromatics[1].
-
Substrate Preparation: In a specialized Teflon or specialized alloy reactor, dissolve the aniline or anilide substrate in anhydrous HF at –78 °C.
-
Superacid Activation: Slowly add SbF₅ to generate the superacidic environment. Causality note: This ensures complete protonation of the nitrogen, temporarily converting an activating group into a deactivating group.
-
Halogenation: Introduce the halogen source (e.g., N-iodosuccinimide or Br₂). The SbF₅ acts as an oxidant in HF to generate an activated halenium ion, which then reacts with the protonated substrate[1].
-
Quenching & Isolation: Carefully quench the reaction mixture over an ice/basic solution to neutralize the superacid and isolate the mono-halogenated product.
Self-Validation Checkpoint: The reaction naturally halts at mono-halogenation. The newly added halogen atom further deactivates the ring, and the superacid environment ensures the nitrogen remains protonated, creating a self-regulating system that prevents over-reaction[1].
Module 2: Nitration Troubleshooting & Protocols
FAQ: Traditional nitration (HNO₃/H₂SO₄) of my aniline yields a complex mixture of meta-nitroaniline and oxidized tars. How do I achieve clean ortho-nitration?
Causality: Nitric/sulfuric acid mixtures are strongly oxidizing, leading to the rapid degradation of electron-rich anilines. Furthermore, the strong acid protonates the –NH₂ group to –NH₃⁺, which is a strongly deactivating, meta-directing group. Solution: To achieve ortho-nitration, you must avoid strongly acidic conditions. Recent breakthroughs utilize Fe(NO₃)₃·9H₂O as both a promoter and nitro source. This operates via a neutral radical mechanism that inherently favors the ortho position without oxidizing the amine[3]. Alternatively, transition-metal catalysis with removable directing groups (e.g., pyrimidine) can force ortho-selectivity via C–H activation[4].
Radical-mediated mechanism for ortho-nitration of anilines using Fe(NO3)3.
Protocol 2: Ortho-Nitration using Fe(NO₃)₃·9H₂O
Based on the efficient Fe-promoted ortho-nitration reaction of aniline derivatives[3].
-
Reaction Setup: Charge a reaction vessel with the aniline derivative (1.0 equiv), Fe(NO₃)₃·9H₂O (acting as both promoter and nitro source), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Thermal Activation: Heat the mixture to 50–80 °C. Causality note: The thermal decomposition of iron(III) nitrate generates the active nitrogen dioxide radical (NO₂•) intermediate[3].
-
Radical Addition: Allow the reaction to stir until TLC indicates complete consumption of the starting material. The NO₂• radical selectively attacks the ortho position due to proximity and spin density distribution.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via standard column chromatography.
ngcontent-ng-c834184739="" class="ng-star-inserted">Self-Validation Checkpoint: The absence of meta-nitro byproducts and oxidative tars confirms that the reaction successfully proceeded via the neutral NO₂• radical pathway rather than a classical nitronium ion (NO₂⁺) electrophilic attack on a protonated aniline.
Module 3: Advanced Regiocontrol via Protecting Groups
FAQ: Can I use a protecting group to direct halogenation to a specific remote position, overriding classical ortho/para rules?
Causality: Yes. While standard protecting groups (like acetyl) merely dampen reactivity, advanced protecting groups like the tetrafluoropyridyl (TFP) group can significantly alter the electron density distribution across complex multi-ring systems. Solution: By installing a TFP group, the local aromatic system's reactivity towards electrophilic aromatic substitution is drastically reduced. This allows for precise, remote regiocontrol on other parts of the molecule. The TFP group acts as both a protecting and a deactivating directing group, enabling substitution patterns that completely defy classical regioselectivity rules[5].
References
-
Regioselective nitration of anilines with Fe(NO₃)₃·9H₂O as a promoter and a nitro source Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C–H Nitration of Anilines Using Pyrimidine as a Removable Directing Group Source: Organic Letters - ACS Publications URL:[Link]
-
Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. 3-Bromo-5-chloroaniline hydrochloride | Benchchem [benchchem.com]
- 3. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Managing catalyst poisoning in palladium-catalyzed reactions
Technical Support Center: Managing Catalyst Poisoning in Palladium-Catalyzed Reactions
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see cross-coupling reactions fail not because of fundamental thermodynamic issues, but due to subtle kinetic traps and catalyst deactivation pathways. I have designed this resource to move beyond superficial fixes. Here, we will dissect the causality of palladium poisoning and provide self-validating, field-proven protocols to rescue your workflows.
The Causality of Palladium Deactivation
Palladium-catalyzed cross-couplings rely on the delicate electronic balance of the active Pd(0) species. Because Pd(0) is highly electron-rich, it is exceptionally vulnerable to deactivation through two primary mechanisms:
-
Irreversible Coordination (Ligand Poisoning): Soft Lewis bases—such as sulfur compounds (thiols, thioethers), nitrogen heterocycles, and even certain halides—can outcompete your designed phosphine ligands. They form irreversible bonds with the soft Pd(0) center, creating inactive complexes that block the crucial oxidative addition step[1]. For example, in Buchwald-Hartwig aminations, aryl iodides frequently stall the reaction because iodide forms exceptionally strong bonds with palladium, resulting in catalytically dead μ -iodo bridged palladium dimers[2].
-
Agglomeration (Palladium Black): When stabilizing ligands degrade or are present in insufficient ratios, the highly reactive, coordinatively unsaturated Pd(0) atoms cluster together to reduce their surface energy. This results in "palladium black"—an insoluble, agglomerated nanoparticle precipitate that completely halts the catalytic cycle[1][3].
Logical troubleshooting workflow for diagnosing and mitigating palladium catalyst deactivation.
Self-Validating Experimental Protocols
Every protocol described below operates as a self-validating system. By incorporating built-in analytical checkpoints, you ensure that you are not blindly moving to the next step without confirming the success of the previous one.
Protocol A: Remediation of Residual Palladium via Functionalized Silica Scavengers
Context: Regulatory bodies like the FDA and EMA require residual palladium in active pharmaceutical ingredients (APIs) to be reduced to the low parts-per-million (ppm) range[4]. Causality: Thiol and thiourea functional groups covalently bound to a silica matrix act as powerful soft Lewis bases. They thermodynamically outcompete the API for palladium binding, trapping the metal on the insoluble silica support[5].
Step-by-Step Methodology:
-
Preparation & Baseline: Perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer to obtain a crude solution.
-
Validation Check: Extract a 100 µL aliquot, digest in nitric acid, and perform a baseline ICP-MS analysis to quantify initial [Pd] (typically 500–2000 ppm)[6].
-
-
Scavenger Addition: To the crude solution, add 5 to 10 molar equivalents of SiliaMetS® Thiol relative to the initial amount of palladium catalyst used[4].
-
Incubation: Stir the mixture vigorously under an inert argon atmosphere at 40–50 °C for 4 hours[6][7].
-
Validation Check: Visually monitor the suspension. A successful scavenging event is indicated by the solution turning colorless while the silica matrix absorbs the dark color of the palladium complexes[5].
-
-
Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the silica-bound palladium. Wash the filter cake thoroughly with the reaction solvent to ensure quantitative mass recovery of your API[4].
-
Final Validation: Analyze the concentrated filtrate via ICP-MS. If[Pd] > 10 ppm, the palladium species may be highly sterically hindered. Feedback Loop: Repeat the process using SiliaMetS® Thiourea, which is optimized for hindered complexes like Pd(dppf)Cl₂[5].
Protocol B: Preventing μ -Iodo Dimer Poisoning in Aminations
Context: Aryl iodides frequently stall Buchwald-Hartwig aminations despite being excellent electrophiles in other cross-couplings[2]. Causality: Iodide forms much stronger bonds with palladium than bromide. During the catalytic cycle, it traps the catalyst by forming inactive μ -iodo bridged palladium dimers. Using sterically demanding ligands physically forces the dimer apart and accelerates the reductive elimination step[2][8].
Step-by-Step Methodology:
-
Ligand Selection: Abandon standard monodentate phosphines (e.g., PPh₃). Select a highly hindered biaryl Buchwald phosphine such as XPhos or RuPhos[2].
-
Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, mix Pd₂(dba)₃ (1–2 mol%) and the Buchwald ligand (2–4 mol%) in anhydrous, rigorously degassed dioxane[8].
-
Validation Check: Stir at room temperature for 15 minutes. A distinct color shift from dark purple/red (Pd₂(dba)₃) to a bright yellow/orange indicates the successful formation of the active L-Pd(0) monomeric species.
-
-
Execution: Add the aryl iodide, the amine partner, and a strong base (e.g., NaOtBu). Heat the reaction to 80 °C under positive argon pressure.
-
Final Validation: Monitor the reaction via LC-MS after 2 hours. The complete consumption of the aryl iodide without the appearance of homocoupled biaryl side-products confirms that the catalytic cycle has bypassed the dimer-poisoning trap.
Quantitative Data: Scavenger Selection Matrix
Choosing the correct scavenger depends entirely on the electronic and steric environment of the poisoned palladium species. The following table synthesizes quantitative recovery data to guide your selection.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Optimal Use Case |
| Control (No Scavenger) | 1668 | 1668 | N/A | Baseline End-of-Reaction (EOR) Sample[6] |
| SiliaMetS® Thiol | 1668 | 70 | 0.6 w/w, 50 °C, 4h | Versatile, robust removal for aryl ethers and standard cross-couplings[4][6] |
| SEM26 | 1668 | 20 | 0.6 w/w, 50 °C, 4h | High-efficiency batch scavenging for neutral compounds[6] |
| ISOLUTE® Si-TMT | 1668 | 161 | 0.6 w/w, 50 °C, 4h | Alternative functionalized silica for general scavenging[6] |
| SiliaMetS® Thiourea | N/A | < 14 | 5 eq, RT, 4h | Preferred scavenger for highly hindered Pd complexes (e.g., Pd(dppf)Cl₂)[5] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black immediately upon adding the base and heating. What is the mechanism of this failure? A1: The black precipitate is "palladium black," an inactive, agglomerated form of palladium nanoparticles[1]. This occurs when the active Pd(0) species lacks sufficient ligand stabilization or is exposed to trace oxygen. Without a strong ligand coordinating to the metal, the highly reactive Pd(0) atoms cluster together to reduce their surface energy. Solution: Ensure strict inert atmosphere degassing, check the purity of your base, and increase the ligand-to-palladium ratio to keep the metal in solution[1][3].
Q2: I am using an aryl iodide in a Buchwald-Hartwig amination and getting zero conversion. Why does the exact same reaction work flawlessly with an aryl bromide? A2: Iodide is a "softer" ligand than bromide and binds much more strongly to the soft palladium center[2]. In aminations, this strong binding traps the palladium by forming stable, catalytically inactive μ -iodo bridged dimers. Solution: Switch to sterically bulky Buchwald ligands (like XPhos or BrettPhos). Their sheer size physically prevents dimer formation and forces the catalytic cycle forward[2].
Q3: How do trace sulfur impurities in my starting materials affect the cross-coupling cycle? A3: Sulfur compounds act as potent, irreversible catalyst poisons[1]. Because sulfur is a soft Lewis base, it aggressively coordinates to the Pd(0) center, forming an inactive Pd-S complex. This completely blocks the open coordination sites required for the oxidative addition of your aryl halide. Solution: Rigorously purify your starting materials (e.g., recrystallization), or run a pre-treatment step using a sacrificial palladium scavenger prior to the main reaction[1].
Sources
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- 2. reddit.com [reddit.com]
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- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of Substituted Anilines in Kinase Inhibitor Synthesis: SAR, Methodologies, and Performance
As a Senior Application Scientist in early-stage drug discovery, navigating the synthesis of targeted therapies requires a deep understanding of how molecular building blocks dictate biological outcomes. In the realm of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), the quinazoline or pyrimidine core serves as the structural anchor, but it is the C4-substituted aniline moiety that acts as the critical hydrophobic probe[1].
This guide provides an objective, data-driven comparison of substituted anilines in kinase inhibitor synthesis, detailing the causality behind Structure-Activity Relationship (SAR) profiles and providing self-validating synthetic methodologies.
The Mechanistic Role of the Aniline Moiety
To design an effective TKI, one must understand the topology of the orthosteric ATP-binding site. The heterocyclic core (e.g., quinazoline) forms essential hydrogen bonds with the hinge region (specifically the backbone of Met793 in EGFR)[1]. However, the specificity and binding affinity are primarily driven by the C4-aniline substituent extending into the adjacent hydrophobic pocket[1].
By altering the steric bulk and electronic distribution of this aniline ring, scientists can fine-tune the inhibitor to overcome resistance mutations, improve metabolic stability, or achieve dual-kinase selectivity.
Figure 1: Mechanism of action of aniline-substituted TKIs in the EGFR signaling pathway.
Comparative SAR Analysis: Gefitinib, Erlotinib, and Lapatinib
The evolution of first-generation EGFR inhibitors perfectly illustrates the profound impact of aniline substitution. Below is a comparative analysis of three distinct aniline building blocks and their resulting pharmacological profiles.
Quantitative Performance Comparison
| Inhibitor | Aniline Substituent | Target Kinase(s) | IC50 (nM) | Structural Rationale |
| Gefitinib | 3-chloro-4-fluoroaniline | EGFR | 26 - 37 | Meta-Cl provides optimal van der Waals fit; Para-F prevents CYP450 oxidation[]. |
| Erlotinib | 3-ethynylaniline | EGFR | 2 | Rigid alkyne acts as a linear probe, penetrating deep into the hydrophobic pocket[]. |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | EGFR / ErbB2 | 10.2 / 9.8 | Bulky benzyloxy group induces a conformational shift, enabling dual targeting[]. |
Causality in Structural Design
-
The Halogen Effect (Gefitinib): The use of is not arbitrary. The highly electronegative para-fluoro group deactivates the ring toward metabolic oxidation, enhancing the drug's half-life. Simultaneously, the larger meta-chloro group provides the exact steric bulk required to lock the molecule into the hydrophobic cleft[].
-
The Linear Probe (Erlotinib): Substituting the aniline with a creates a rigid, linear extension. This minimizes entropic penalties upon binding, allowing the alkyne to insert flawlessly into a narrow hydrophobic channel, resulting in a superior IC50 of 2 nM[].
-
Conformational Disruption (Lapatinib): By introducing a massive , the inhibitor forces the kinase out of its active conformation. This bulky extension reaches an allosteric back-pocket, granting Lapatinib its unique dual EGFR/ErbB2 selectivity[].
Figure 2: Logical SAR relationship of C4-aniline substitutions on kinase affinity.
Experimental Methodology: Synthesis & Validation
To ensure high-fidelity data in drug discovery, the synthesis of these inhibitors must operate as a self-validating system . The following protocol details the Nucleophilic Aromatic Substitution (SNAr) workflow used to append the substituted aniline to the quinazoline core[][3].
Figure 3: Self-validating synthetic workflow for aniline-substituted quinazolines.
Step-by-Step Protocol: Synthesis of 4-Anilinoquinazolines
Step 1: Activation of the Quinazoline Core (Chlorination)
-
Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂).
-
Add a catalytic amount of Dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the inert lactam into a highly reactive 4-chloroquinazoline intermediate[3].
-
Reflux for 3 hours.
-
Self-Validation Check: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar starting material and the appearance of a high-Rf spot confirms complete chlorination. Remove excess SOCl₂ in vacuo.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the crude 4-chloroquinazoline in anhydrous isopropanol.
-
Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq). Causality: Isopropanol is chosen specifically because its protic nature stabilizes the transition state of the nucleophilic attack. Furthermore, as the reaction proceeds, the resulting 4-anilinoquinazoline forms an insoluble hydrochloride salt in isopropanol, driving the equilibrium forward and preventing over-reaction[3].
-
Reflux for 4 hours until a thick precipitate forms.
Step 3: Isolation and Analytical Validation
-
Cool the mixture to room temperature and filter the precipitate. Wash with cold isopropanol and diethyl ether.
-
Self-Validation Check: Analyze the solid via LC-MS. The presence of the expected [M+H]+ peak and a purity of >95% (UV 254 nm) confirms successful coupling without the need for column chromatography.
Step 4: Biological Validation (ADP-Glo Kinase Assay)
-
Incubate the synthesized inhibitor with recombinant EGFR kinase, ATP, and a peptide substrate.
-
Measure luminescence via the ADP-Glo assay. Causality: This assay measures the generation of ADP (a direct byproduct of kinase activity). By comparing the luminescence of the synthesized compound against a known standard (e.g., staurosporine), you create a self-validating readout that confirms whether the synthetic structural modifications successfully translated into biological target engagement.
References
-
Title :1 Source : AiFChem
-
Title : Source : BOC Sciences
-
Title :3 Source : ResearchGate
-
Title : 4 Source : PMC
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(Methoxymethyl)aniline
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-(Methoxymethyl)aniline, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This document is structured to provide not only the "how" but, more importantly, the "why" behind the validation of these analytical methods, ensuring robust and reliable results that stand up to regulatory scrutiny. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]
The selection of an analytical procedure is a balance of required sensitivity, selectivity, and the practical constraints of available instrumentation. This guide will compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
The Imperative of Method Validation
Before delving into the comparative data, it is crucial to understand the foundational principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] This process is a cornerstone of Good Manufacturing Practice (GMP) and ensures the reliability and accuracy of analytical data.[6] The recently updated ICH Q2(R2) guidelines, in conjunction with ICH Q14 on analytical procedure development, emphasize a lifecycle and Quality-by-Design (QbD) approach.[7][8] This modern framework encourages a science- and risk-based strategy, moving away from a one-time validation event to a continuous process of ensuring a method's fitness for purpose.[7][8]
The core validation parameters we will consider for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The direct correlation between the analyte concentration and the method's response.[7]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[9]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision.[9]
-
Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[9]
-
Robustness: The reliability of a method in response to deliberate variations in procedural parameters.[10]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and HPLC-MS/MS methods for the quantification of 2-(Methoxymethyl)aniline. This data is synthesized based on common performance for similar aniline compounds and serves as a guide for method selection.[11][12]
| Parameter | HPLC-UV Method | GC-MS Method | HPLC-MS/MS Method |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Range | 1 - 150 µg/mL | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.5 µg/mL | 0.1 ng/mL |
| Selectivity | Good | High | Excellent |
| Run Time | ~12 minutes | ~15 minutes | ~6 minutes |
Experimental Protocols and the "Why"
Detailed methodologies are essential for the reproducibility of analytical methods. The following protocols are provided as a robust starting point for the validation of methods for 2-(Methoxymethyl)aniline.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of a pharmaceutical analysis laboratory due to its versatility and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (0.1%)
-
2-(Methoxymethyl)aniline reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Phosphoric acid). The gradient is optimized to ensure separation from potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C. A controlled temperature ensures consistent retention times.
-
Detection Wavelength: 245 nm (determined by UV scan of the analyte).
-
Injection Volume: 10 µL
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a known concentration that falls within the established calibration range.
Validation Workflow for HPLC-UV:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. scispace.com [scispace.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Yield Analysis of Quinoline Synthesis Methods: A Technical Guide
Executive Summary
The quinoline scaffold is a privileged bicyclic heterocycle foundational to the development of antimalarials, anticancer agents, and broad-spectrum antibiotics. For medicinal chemists and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts pipeline efficiency, scalability, and compound purity. This guide provides an objective, data-driven comparison of classical methodologies (Skraup, Friedländer, Doebner-Miller) versus modern transition-metal catalyzed approaches. By analyzing the mechanistic causality behind yield variations and providing self-validating experimental protocols, this guide serves as an authoritative framework for optimizing quinoline synthesis.
Mechanistic Causality: Why Yields Vary Across Methods
Understanding the fundamental mechanisms of quinoline synthesis is essential for troubleshooting low yields and optimizing reaction conditions.
-
Skraup Synthesis (Yield: 40–70%) : This classical method relies on the condensation of aniline with glycerol in the presence of concentrated sulfuric acid and an oxidant[1].
-
Causality of Yield Loss: The reaction initiates with the acid-catalyzed dehydration of glycerol to acrolein. This step is highly exothermic. Without precise temperature control, the generated acrolein rapidly polymerizes, forming intractable tarry byproducts that severely depress the isolated yield and complicate purification[2].
-
-
Friedländer Synthesis (Yield: 70–90%) : Involves the condensation of a 2-aminobenzaldehyde with a ketone containing an α-methylene group[1].
-
Causality of High Yield: The reaction is driven by a thermodynamically highly favored intramolecular aldol condensation followed by rapid cyclodehydration[3]. The primary limitation is not the reaction efficiency itself, but rather the inherent chemical instability and synthetic difficulty of preparing the 2-aminobenzaldehyde precursors.
-
-
Doebner-Miller Synthesis (Yield: 30–60%) : A variation of the Skraup reaction utilizing pre-formed α,β-unsaturated carbonyls instead of glycerol[1].
-
Causality of Yield Loss: While it avoids glycerol dehydration, the intermediate Schiff bases are highly prone to competing side reactions—specifically dimerization and polymerization under strongly acidic conditions—which drastically reduces the efficiency of the final cyclization step[3].
-
Mechanistic pathways and typical yield profiles of classical versus modern quinoline synthesis.
Quantitative Yield and Condition Comparison
The following table synthesizes the quantitative data and operational parameters of the primary quinoline synthesis methods to aid in route selection.
| Synthesis Method | Primary Substrates | Typical Yield Range | Key Causality for Yield Variance | Primary Limitation |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | 40–70% | Exothermic degradation and tar formation reduce yield[1]. | Requires harsh acidic conditions and extensive purification. |
| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl | 30–60% | Competing Schiff base polymerization lowers efficiency[3]. | Poor regioselectivity with meta-substituted anilines. |
| Friedländer | 2-Aminobenzaldehyde, Ketone | 70–90% | Highly favored intramolecular aldol condensation drives high yield[1]. | Instability and difficult preparation of 2-aminobenzaldehydes. |
| Microwave-Assisted | Multicomponent (e.g., Anilines + Aldehydes) | 85–96% | Rapid, uniform dielectric heating minimizes byproduct formation[4]. | Scalability is limited by microwave penetration depth. |
| Transition-Metal (Fe, Pd, Cu) | Anilines, Alkynes/Styrenes | 80–98% | Directed C-H activation prevents non-specific side reactions[5][6]. | Requires optimization of ligands and metal clearance in pharma. |
Modern Innovations: Transition-Metal Catalyzed Annulation
To bypass the limitations of classical methods, modern synthetic pipelines have heavily adopted transition-metal catalyzed multicomponent reactions (MCRs). These methods utilize metals like Palladium (Pd), Copper (Cu), and Iron (Fe) to facilitate directed C-H activation and oxidative annulation, frequently achieving yields of 80–98%[5][7].
Mechanistic Advantage : Transition metals act as single-electron transfer (SET) agents or Lewis acids that precisely coordinate with the substrates. This lowers the activation energy for specific bond cleavages (such as C(sp2)-C(sp2) scission in styrenes) while actively suppressing non-specific polymerization[6][8]. This paradigm shift allows chemists to use highly stable, readily available starting materials alongside green oxidants (like O₂), resulting in exceptional atom economy and product purity[6].
Reaction cascade for the Fe-catalyzed synthesis of quinolines via styrene bond scission.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures.
Protocol A: Iron-Catalyzed Aerobic Oxidative Annulation (High-Yield Route)
This protocol leverages earth-abundant iron to achieve >90% yields of 2,4-disubstituted quinolines via the oxidative cleavage of styrenes[6].
-
Reagent Loading : In an oven-dried Schlenk tube, combine arylamine (1.0 mmol), styrene (1.5 mmol), and FeCl₃ (10 mol%).
-
Causality: The 1.5x stoichiometric excess of styrene compensates for competitive homocoupling side-reactions. FeCl₃ is selected for its superior ability to facilitate single-electron transfer (SET) under an O₂ atmosphere.
-
-
Solvent & Atmosphere : Add 3 mL of DMF. Purge the vessel with O₂ gas for 2 minutes, then seal under an O₂ balloon.
-
Causality: O₂ acts as the terminal green oxidant necessary for the C=C bond scission and the final aromatization step.
-
-
Thermal Activation : Stir the mixture at 120 °C for 12 hours.
-
Causality: Elevated temperature is required to overcome the high activation barrier of the initial C(sp2)-C(sp2) bond cleavage.
-
-
Self-Validation Checkpoint : Monitor the reaction via TLC (Hexane:EtOAc 8:2). The complete disappearance of the arylamine spot (lower Rf) and the emergence of a highly UV-active spot (higher Rf) indicates successful annulation. If the intermediate imine persists, increase oxygen sparging, as the final aromatization is strictly oxidant-dependent.
-
Workup : Cool to room temperature, dilute with EtOAc, and wash with brine (3 x 10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Microwave-Assisted Modified Skraup Synthesis (Green Classical Route)
This protocol modernizes the classical Skraup reaction, utilizing microwave irradiation to boost yields from ~50% to over 85% while eliminating tar formation[4].
-
Reagent Mixing : In a microwave-safe quartz vessel, combine aniline (1.0 mmol), glycerol (2.5 mmol), and p-toluenesulfonic acid (p-TSA, 20 mol%) in 2 mL of distilled water.
-
Causality: Water is used as a green solvent; its high dielectric constant makes it an excellent microwave absorber, allowing for rapid superheating. p-TSA replaces hazardous concentrated sulfuric acid.
-
-
Microwave Irradiation : Subject the vessel to microwave irradiation (300 W) at 100 °C for 15–20 minutes.
-
Causality: Microwave irradiation provides rapid, uniform volumetric heating. This prevents the localized thermal hotspots that cause glycerol to polymerize into tar in conventional conductive heating setups.
-
-
Self-Validation Checkpoint : Extract a 10 µL aliquot and analyze via LC-MS. The presence of the[M+H]+ peak corresponding to the quinoline mass, coupled with the absence of polymeric baseline drift, confirms clean conversion.
-
Isolation : Pour the mixture into crushed ice. The sudden drop in temperature drives the equilibrium, crashing out the hydrophobic quinoline product. Filter and recrystallize from ethanol.
References
-
Taylor & Francis. "A review on synthetic investigation for quinoline- recent green approaches." Available at:[Link]
-
MDPI. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." Available at:[Link]
-
Beilstein Journals. "Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes." Available at:[Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Available at:[Link]
-
Indian Academy of Sciences. "A review on transition-metal mediated synthesis of quinolines." Available at:[Link]
-
RSC Publishing. "State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions." Available at:[Link]
-
ResearchGate. "The Skraup Synthesis of Quinolines." Available at:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. tandfonline.com [tandfonline.com]
- 5. ias.ac.in [ias.ac.in]
- 6. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
Quantification of 2-(Methoxymethyl)aniline: A Comparative Guide to qNMR vs. HPLC
Introduction: The Analytical Challenge
In the landscape of pharmaceutical research and intermediate synthesis, the precise quantification of building blocks is paramount to controlling impurity carryover and ensuring high downstream yields. 2-(Methoxymethyl)aniline (CAS: 62723-78-8) is a critical substituted aniline intermediate 1[1].
Traditionally, laboratories rely on High-Performance Liquid Chromatography (HPLC-UV) for purity assessments. However, HPLC is a relative method that relies heavily on the assumption that all components share similar UV response factors—an assumption that frequently leads to the over- or under-estimation of impurities 2[2]. To achieve absolute accuracy without the need for an analyte-specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard primary ratio method 3[3].
Mechanistic Comparison: qNMR vs. HPLC-UV
The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of those nuclei in the sample 2[2]. Unlike HPLC, which requires a highly pure, certified reference standard of the exact analyte to build a calibration curve, qNMR only requires a generic, certified Internal Standard (IS)4[4].
Caption: Comparative workflow and synergistic application of qNMR and HPLC-UV for purity analysis.
Comparative Performance Data
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Fundamental Principle | Direct proportionality between signal intensity and molar concentration 2[2]. | Separation based on stationary/mobile phase partitioning; UV absorbance detection 3[3]. |
| Reference Standard | Requires only a generic, certified Internal Standard (IS) 4[4]. | Requires highly pure, analyte-specific reference standards for calibration 2[2]. |
| Accuracy | High (Primary ratio method); unaffected by UV response factors 3[3]. | High, but susceptible to discrepancies if impurity response factors vary 2[2]. |
| Precision (RSD) | Excellent (< 1%) 3[3]. | Very good (< 2%) 3[3]. |
| Analysis Time | Fast acquisition (minutes), minimal sample prep 5[5]. | Longer run times (gradient elution), extensive method development 6[6]. |
| Structural Data | Provides definitive structural confirmation concurrently 7[7]. | Limited structural data unless hyphenated with MS (LC-MS) 6[6]. |
Chemical Profiling & Reporter Peak Selection
To execute an accurate qNMR assay, one must select a "reporter peak" that is structurally distinct and unobscured by other resonances 4[4].
The ¹H NMR (600 MHz, CDCl₃) spectrum of 2-(Methoxymethyl)aniline yields the following assignments 8[8]:
-
δ 3.55 (s, 3H) : Methoxy protons (-OCH₃)
-
δ 4.15 (s, 2H) : Amine protons (-NH₂)
-
δ 4.50 (s, 2H) : Methylene protons (-CH₂-)
-
δ 6.68 - 7.15 (m, 4H) : Aromatic protons
Causality in Peak Selection: The amine peak (δ 4.15) is broad due to quadrupolar relaxation of nitrogen and chemical exchange, making it unsuitable for precise integration. The aromatic protons (δ 6.68 - 7.15) exhibit complex J-coupling (multiplets), which broadens the base of the peaks and complicates baseline determination. Therefore, the methoxy (δ 3.55) or methylene (δ 4.50) singlets are the optimal reporter peaks. Their lack of J-coupling presents as sharp, narrow peaks, minimizing integration errors.
Experimental Methodology: The qNMR Protocol
Caption: Step-by-step qNMR experimental workflow for absolute quantification.
Step-by-Step Protocol
-
Internal Standard (IS) Selection: Select an IS with a reporter peak that does not overlap with the analyte. For 2-(Methoxymethyl)aniline, 1,4-Dinitrobenzene (DNB) is ideal. Its aromatic singlet (~8.40 ppm) is well-separated from the analyte's signals 4[4].
-
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of 2-(Methoxymethyl)aniline and ~5 mg of the IS into a clean glass vial.
-
Causality: Gravimetric precision is the largest source of error in qNMR; static elimination and precise weighing are non-negotiable to ensure the molar ratio calculation is grounded in absolute mass.
-
-
Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
-
NMR Acquisition:
-
Pulse Sequence: Simple 1D ¹H with a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).
-
Relaxation Delay (D1): Set D1 ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton.
-
Causality: If D1 is too short, the nuclei will not fully return to thermal equilibrium between scans. This leads to truncated signal areas and severe under-quantification of the slower-relaxing protons.
-
Scans: Acquire 16–64 scans to ensure SNR > 250:1 for the reporter peaks.
-
-
Signal Processing: Apply a 0.3 Hz exponential line broadening (LB) before Fourier transformation. Perform rigorous manual phase correction (zero and first order) and baseline correction 5[5].
-
Causality: Poor baseline correction directly skews the integration area, compromising the primary ratio calculation.
-
-
Integration & Calculation: Integrate the IS peak (δ 8.40, 4H) and the analyte's methoxy peak (δ 3.55, 3H). Apply the purity formula:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
Establishing a Self-Validating System (RRF Determination)
To ensure absolute trustworthiness in a high-throughput pharmaceutical environment, qNMR and HPLC should not be viewed as mutually exclusive. Instead, they form a self-validating system.
By using qNMR to determine the absolute purity of a primary standard, researchers can calculate the exact UV Relative Response Factor (RRF) for HPLC 4[4]. The absolute, molar-based accuracy of qNMR calibrates the high-throughput, high-sensitivity capability of HPLC, completely eliminating the need to synthesize, purify, and qualify individual impurity reference standards 9[9]. This orthogonal approach guarantees that the impurity profile of 2-(Methoxymethyl)aniline is both structurally verified and quantitatively exact 7[7].
References
- Title: Quantitative NMR (qNMR) vs.
- Title: CAS 62723-78-8 | 4630-1-2R | MDL MFCD09811778 | 2-(Methoxymethyl)
- Title: A Comparative Guide to the Quantitative Analysis of Diisopropyl Chloromalonate: qNMR vs.
- Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL
- Title: EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof Source: Google Patents URL
- Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PMC URL
- Title: Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control Source: PMC URL
- Title: Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development Source: ACS Publications URL
- Title: 2.7.5.
Sources
- 1. CAS 62723-78-8 | 4630-1-2R | MDL MFCD09811778 | 2-(Methoxymethyl)aniline | SynQuest Laboratories [synquestlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
The Ortho Effect in Anilines: A Comprehensive Guide to Reactivity, Basicity, and Kinetic Profiling
In organic synthesis and drug development, the reactivity of substituted anilines dictates both the synthetic feasibility of N-alkylation/acylation and the pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). While meta- and para-substituents largely follow predictable Hammett electronic relationships, ortho-substituted anilines exhibit anomalous behavior known as the [1].
Regardless of whether the ortho-substituent is electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -NO₂), it typically decreases the basicity of the aniline compared to its unsubstituted counterpart. This guide provides a rigorous comparison of ortho-substituted anilines, detailing the mechanistic causality behind their reactivity, quantitative performance data, and validated experimental protocols for kinetic profiling.
Mechanistic Causality: Steric vs. Electronic Interplay
The reactivity and basicity of anilines are governed by the availability of the nitrogen lone pair. When an electrophile or proton approaches an ortho-substituted aniline, three distinct forces interact to modulate the reaction landscape:
-
Steric Inhibition of Protonation: Upon protonation, the amine nitrogen rehybridizes from a planar sp2 to a tetrahedral sp3 geometry. An ortho-substituent creates significant steric congestion with the newly formed sp3 protons, destabilizing the conjugate acid[2]. This causality explains why o-toluidine is less basic than aniline, despite the electron-donating (+I) nature of the methyl group.
-
Electronic Effects (Inductive & Resonance): Inductive effects (-I or +I) operate strongly at the ortho position due to proximity. However, bulky groups can also force the amine group out of coplanarity with the aromatic ring, inhibiting resonance delocalization (+M/-M) and localizing the lone pair on the nitrogen.
-
Intramolecular Interactions: Substituents like -OH or -OCH₃ can form intramolecular hydrogen bonds with the amine or the incoming transition state, occasionally enhancing nucleophilicity through transition-state stabilization[3].
Logical relationship of steric and electronic factors driving the Ortho Effect in anilines.
Quantitative Comparison: Basicity and Nucleophilic Reactivity
To objectively compare these compounds, we evaluate their thermodynamic basicity ( pKa of the conjugate acid) and their kinetic nucleophilicity (e.g., relative second-order rate constants for N-alkylation).
Table 1: Basicity and Kinetic Reactivity of Ortho-Substituted Anilines
| Substrate | Ortho Substituent | Nature of Substituent | pKa (Conjugate Acid) | Relative Reactivity ( k2 ) for N-Alkylation* |
| Aniline | -H | Reference | 4.62 | 1.00 (Reference) |
| o-Anisidine | -OCH₃ | -I, +M | 4.52 | ~1.50 (Enhanced by TS stabilization) |
| o-Toluidine | -CH₃ | +I | 4.39 | ~0.65 (Steric hindrance dominates) |
| o-Chloroaniline | -Cl | -I, +M | 2.65 | ~0.15 (Strong -I and sterics) |
| o-Nitroaniline | -NO₂ | -I, -M | -0.28 | <0.01 (Extreme electron withdrawal) |
*Relative reactivity based on second-order rate constants ( k2 ) for the reaction with phenacyl bromide in methanol. Data synthesized from [3] and [4].
Key Insight: The Brønsted relationship (the expected linear correlation between basicity and nucleophilicity) often fails for ortho-substituted anilines[3]. For instance, o-anisidine is slightly less basic than aniline but reacts faster in certain alkylations because the oxygen lone pair can stabilize the positive charge developing in the transition state.
Experimental Methodologies
To ensure scientific integrity, the following protocols detail how to empirically determine the basicity and reactivity of ortho-substituted anilines using self-validating systems.
Protocol A: Potentiometric Determination of pKa
Purpose: To thermodynamically quantify the basicity of the aniline derivative.
-
Preparation: Dissolve 1.0 mmol of the ortho-substituted aniline in 50 mL of a standardized co-solvent system (e.g., 50% aqueous ethanol) to ensure complete solubility.
-
Acidification: Add 1.5 equivalents of standardized 0.1 M HCl to fully protonate the amine to its conjugate acid ( R−NH3+ ).
-
Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO2 absorption (which would skew the acidic baseline).
-
Monitoring: Continuously record the pH using a calibrated glass electrode and the volume of titrant added.
-
Validation & Calculation: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point. The pKa is determined at the half-equivalence point (where [R−NH2]=[R−NH3+] ). Self-Validation: Run an unsubstituted aniline standard prior to the experiment to validate the electrode calibration and solvent-system baseline.
Protocol B: Kinetic Profiling of N-Alkylation via HPLC
Purpose: To determine the second-order rate constant ( k2 ) for the reaction of anilines with an electrophile.
-
Solution Prep: Prepare a 0.05 M solution of the ortho-aniline and a 0.05 M solution of phenacyl bromide, both in anhydrous methanol. Include 0.01 M of an inert internal standard (e.g., biphenyl) in the aniline solution for HPLC normalization.
-
Thermostating: Equilibrate both solutions in a water bath at exactly 30.0 ± 0.1 °C for 15 minutes.
-
Initiation: Mix equal volumes (e.g., 10 mL each) of the two solutions in a reaction vessel and start a digital timer.
-
Sampling & Quenching: At regular intervals (5, 10, 20, 30, 60 minutes), withdraw a 100 μL aliquot and immediately inject it into 900 μL of a quenching solution (cold acetonitrile with 0.1% TFA) to instantly halt the reaction.
-
Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Integrate the peaks of the remaining aniline and the internal standard.
-
Data Processing: Plot 1/[Aniline] versus time. The slope of this second-order kinetic plot yields the rate constant k2 . Self-Validation: The linearity of the plot ( R2>0.99 ) self-validates the assumed second-order kinetic regime and confirms the absence of competing side reactions.
Step-by-step experimental workflow for the kinetic profiling of aniline N-alkylation.
Applications in Drug Development
Understanding the reactivity of ortho-substituted anilines is critical for medicinal chemists. For instance, incorporating an ortho-halogen (like -Cl or -F) into an aniline-derived scaffold is a common strategy to:
-
Restrict Conformation: The steric bulk forces the aromatic ring orthogonal to adjacent amide bonds, locking the drug into a bioactive conformation necessary for tight binding (e.g., in kinase inhibitors).
-
Modulate Metabolic Stability: Decreasing the electron density of the amine prevents rapid N-oxidation or N-acetylation by hepatic enzymes, thereby extending the drug's half-life in vivo.
References
-
Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia.[Link]
-
Pillay, M. K., & Krishnan, T. S. "Nature and Composition of Ortho-Effect: Kinetics of Reaction of Ortho-Substituted Anilines with Phenacyl Bromide." Asian Journal of Chemistry.[Link]
-
Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data.[Link]
-
Testbook. "Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid." Testbook.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
